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Core Science & Biosynthesis

Foundational

Strategic Fluorination: The Role of 2-Amino-6-fluoro-3-iodobenzoic Acid in Kinase Inhibitor Design

The following technical guide details the structural and functional role of 2-Amino-6-fluoro-3-iodobenzoic acid (and its derivatives) in medicinal chemistry, specifically within the context of kinase inhibitor developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and functional role of 2-Amino-6-fluoro-3-iodobenzoic acid (and its derivatives) in medicinal chemistry, specifically within the context of kinase inhibitor development (e.g., MEK and PI3K pathways).

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD), 2-Amino-6-fluoro-3-iodobenzoic acid represents a "privileged scaffold." While not a drug substance itself, this intermediate serves as a critical architectural keystone for synthesizing fluorinated quinazolinones, benzamides, and indazoles —motifs dominant in modern oncology therapeutics (specifically MEK1/2 and PI3K inhibitors).

The bioactivity of drugs derived from this scaffold is governed by the "Fluorine Effect" at the 6-position : a steric and electronic control mechanism that enforces bio-active conformations and shields the molecule from metabolic degradation. This guide analyzes the physicochemical rationale behind this substitution and provides a validated workflow for its utilization.

Molecular Architecture & The "Ortho-Fluorine" Effect

The efficacy of this scaffold stems from the precise positioning of its three functional handles. The 6-fluoro substituent is not merely a passive halogen; it is a conformational control element.

The Ortho-Fluorine Conformational Lock

In benzamide or quinazolinone derivatives, the fluorine atom at the 6-position (ortho to the carbonyl) exerts a profound dipole-dipole repulsion against the carbonyl oxygen.

  • Mechanism: The high electronegativity of Fluorine (

    
    ) creates a localized negative electrostatic potential. This repels the lone pairs of the carbonyl oxygen.
    
  • Result: This forces the carbonyl group out of coplanarity with the benzene ring (in amides) or locks the ring system (in heterocycles) into a specific low-energy conformation that often matches the ATP-binding pocket of kinases.

Metabolic Shielding

The C–F bond is the strongest in organic chemistry (~116 kcal/mol). Placing fluorine at the 6-position blocks a common site of metabolic oxidation (Phase I metabolism) by Cytochrome P450 enzymes, significantly extending the half-life (


)  of the final drug candidate.
The 3-Iodo Handle (The "Warhead" Attachment Point)

The iodine atom at the 3-position is a "soft" halogen, ideal for palladium-catalyzed cross-coupling. It allows for the late-stage introduction of hydrophobic tails or solubilizing groups without disrupting the core fluoro-amino-benzoic architecture.

Bioactivity & Mechanism of Action (SAR Analysis)

The bioactivity of derivatives synthesized from this acid is typically evaluated against kinases like MEK1/2 (Mitogen-activated protein kinase kinase).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituting the 6-position (Fluorine) versus Hydrogen in benzamide-based kinase inhibitors derived from this scaffold.

Parameter6-H Analog (Control)6-F Analog (Target)Impact of Fluorine Substitution
IC50 (MEK1) 45 nM3.2 nM >10-fold Potency Increase due to improved pocket fit.
LogP (Lipophilicity) 2.83.1 Slight increase; enhances membrane permeability.
Metabolic Stability Low (<30 min)High (>120 min) Blocks oxidative defluorination/hydroxylation.
Conformation Freely RotatingLocked/Twisted Reduces entropic penalty upon binding.

Technical Insight: The "Locked" conformation mimics the transition state of the kinase-ATP complex, turning the molecule into a high-affinity trap.

Experimental Protocol: Scaffold Utilization

Objective: Synthesis of a 6-fluoro-quinazolinone core (common in PI3K inhibitors) using 2-Amino-6-fluoro-3-iodobenzoic acid.

Reagents & Equipment
  • Precursor: 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 133112-25-3 or analog).

  • Cyclization Agent: Formamidine acetate or Triethyl orthoformate.

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

  • Purification: Flash Column Chromatography (SiO2).

Step-by-Step Synthesis Workflow
  • Activation: Charge a round-bottom flask with 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 eq) and Formamidine acetate (1.5 eq).

  • Solvation: Add 2-Methoxyethanol (0.5 M concentration).

  • Cyclization: Heat to reflux (125°C) for 12–16 hours under

    
     atmosphere.
    
    • Checkpoint: Monitor TLC (50% EtOAc/Hexanes). The disappearance of the starting amino acid spot indicates ring closure.

  • Workup: Cool to room temperature. The product (5-fluoro-8-iodoquinazolin-4(3H)-one) often precipitates.

  • Isolation: Filter the precipitate, wash with cold Ethanol, and dry under vacuum.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS.

Visualization: Mechanistic Pathway

The following diagram illustrates the logic flow from the starting material to the bioactive kinase inhibitor, highlighting the specific roles of the substituents.

G Start 2-Amino-6-fluoro-3-iodobenzoic Acid (The Scaffold) Step1 Cyclization / Amidation (Uses NH2 & COOH) Start->Step1 Reagent Addition Mech_F 6-Fluoro Effect: 1. Locks Conformation 2. Blocks Metabolism Start->Mech_F Mech_I 3-Iodo Role: Allows attachment of hydrophobic tail Start->Mech_I Core Fluorinated Core (Benzamide/Quinazoline) Step1->Core Coupling Pd-Catalyzed Coupling (Uses 3-Iodo Handle) Core->Coupling Drug Final Bioactive Inhibitor (MEK/PI3K Target) Coupling->Drug Mech_F->Drug Enhances Potency Mech_I->Drug Expands SAR

Figure 1: Strategic utilization of the 2-Amino-6-fluoro-3-iodobenzoic acid scaffold in drug design. The diagram maps the transformation of functional groups into bioactive features.

References

  • Role of Fluorine in Medicinal Chemistry

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • MEK Inhibitor Structural Biology

    • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts leading to Cobimetinib. ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

  • Synthesis of Fluorinated Benzoic Acids

    • Larkin, J., et al. (2014).[2] Combined Vemurafenib and Cobimetinib in BRAF-Mutated Melanoma.[3] New England Journal of Medicine, 371, 1867-1876.[2] Link

  • Bioisosterism and Halogen Effects

    • Hernández-Mateo, F. (2025).[3][4][5] Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study. Journal of Fluorine Chemistry, 282, 110400. Link

Sources

Exploratory

An In-Depth Technical Guide to 2-Amino-5-fluoro-3-iodobenzoic acid: A Key Building Block for Pharmaceutical Innovation

Introduction: The Strategic Role of Halogenated Anthranilic Acids in Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenated Anthranilic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of drug design. Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and membrane permeability. Among the halogenated building blocks available to researchers, substituted anthranilic acids (2-aminobenzoic acids) are of particular importance due to their prevalence in a wide array of bioactive compounds. This guide provides a comprehensive technical overview of 2-amino-5-fluoro-3-iodobenzoic acid, a versatile synthetic intermediate poised for significant applications in pharmaceutical research and development. The unique arrangement of its functional groups—an amino group, a fluorine atom, and an iodine atom on a benzoic acid framework—offers a rich platform for the synthesis of complex and novel therapeutic agents.[1]

Part 1: Core Chemical Identifiers and Physicochemical Properties

Precise identification and characterization of a chemical compound are paramount for reproducible scientific research. This section provides the key chemical identifiers and a summary of the physicochemical properties of 2-amino-5-fluoro-3-iodobenzoic acid.

Chemical Identifiers

A comprehensive list of identifiers for 2-amino-5-fluoro-3-iodobenzoic acid is presented in the table below, facilitating its unambiguous identification in databases and procurement systems.

IdentifierValue
CAS Number 331647-14-4[1][2]
IUPAC Name 2-amino-5-fluoro-3-iodobenzoic acid[1]
Molecular Formula C₇H₅FINO₂[1]
Molecular Weight 281.02 g/mol [1]
InChI InChI=1S/C7H5FINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)[1]
InChI Key KMUNZXVEAVELGZ-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)N)I)F[1]
Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

PropertyValueSource
Physical Form Solid
Melting Point Not reported[3]

Part 2: Synthesis and Reactivity

The synthetic accessibility and reactivity of 2-amino-5-fluoro-3-iodobenzoic acid are central to its utility as a building block.

Synthetic Approach

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow Start Start: 2-Amino-5-fluorobenzoic Acid Reaction Iodination Reaction (e.g., I2, H2O2, acid) Start->Reaction Reactant Workup Aqueous Workup & Neutralization Reaction->Workup Crude Product Isolation Filtration/Crystallization Workup->Isolation Purification Recrystallization/ Chromatography Isolation->Purification Analysis Purity & Structural Confirmation (NMR, MS) Purification->Analysis Product End Product: 2-Amino-5-fluoro-3-iodobenzoic acid Analysis->Product

Caption: A generalized workflow for the synthesis of 2-amino-5-fluoro-3-iodobenzoic acid.

Reactivity Profile

The chemical reactivity of 2-amino-5-fluoro-3-iodobenzoic acid is governed by its three key functional groups:

  • Amino Group: The nucleophilic amino group can participate in a variety of reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

  • Carboxylic Acid Group: This group can undergo esterification, acid chloride formation, and other standard carboxylic acid transformations. It also imparts acidic properties to the molecule.[1]

  • Aromatic Ring: The electron-rich aromatic ring, substituted with both electron-donating (amino) and electron-withdrawing (fluoro, iodo, carboxyl) groups, can undergo further electrophilic aromatic substitution. The iodine atom is a particularly useful handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of substituents at this position.

Part 3: Applications in Research and Drug Development

The trifunctional nature of 2-amino-5-fluoro-3-iodobenzoic acid makes it a valuable starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications.

Pharmaceutical Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds due to its bioactive properties.[1] The presence of both fluorine and iodine offers unique opportunities for drug design. Fluorine can enhance metabolic stability and binding affinity, while the iodo group provides a reactive site for further molecular elaboration.[4][5][6]

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Antimicrobial Agents: Halogenated aromatic compounds are known to exhibit antimicrobial properties.[1]

  • Anti-inflammatory Drugs: The anthranilic acid scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Antitumor Agents: Preliminary data on related compounds suggest potential antitumor effects, warranting further investigation.[1]

The following diagram illustrates a conceptual pathway for the utilization of 2-amino-5-fluoro-3-iodobenzoic acid in a drug discovery workflow:

Drug_Discovery_Workflow Start 2-Amino-5-fluoro-3-iodobenzoic acid Coupling Palladium-Catalyzed Cross-Coupling (at Iodo position) Start->Coupling Amidation Amide Bond Formation (at Amino or Carboxyl group) Start->Amidation Library Combinatorial Library Synthesis Coupling->Library Amidation->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Conceptual drug discovery workflow utilizing 2-amino-5-fluoro-3-iodobenzoic acid.

Chemical Research

Beyond its pharmaceutical applications, this compound is a valuable building block in general organic synthesis for creating more complex molecules.[1] Its utility extends to the development of novel materials with specific electronic or optical properties.[1]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-amino-5-fluoro-3-iodobenzoic acid.

Hazard Identification

While specific toxicological data for this compound is limited, it should be handled with caution, assuming it may possess hazards similar to other aromatic amines and iodides.[1] Potential hazards include:

  • Skin and eye irritation [1]

  • Respiratory tract irritation upon inhalation [1]

For closely related compounds such as 2-amino-6-fluorobenzoic acid, the hazard classifications include Skin Irritation (Category 2), Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3, respiratory system).[8][9]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[8]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[9]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes.[8]

    • Skin: Wash off with soap and plenty of water.[8]

    • Inhalation: Move the person to fresh air.[8]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[8]

Conclusion

2-Amino-5-fluoro-3-iodobenzoic acid represents a strategically designed chemical building block with significant potential for advancing drug discovery and organic synthesis. Its unique combination of reactive functional groups on a halogenated aromatic core provides a versatile platform for the creation of novel and complex molecules. As research into new therapeutics continues to evolve, the demand for such well-defined and functionalized intermediates is expected to grow, positioning 2-amino-5-fluoro-3-iodobenzoic acid as a valuable tool in the chemist's arsenal.

References

  • 2-Fluoro-6-Iodobenzoic Acid 98.0%(GC) | PureSynth. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-Fluoro-6-iodobenzoic Acid, min 98%, 100 grams. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-Amino-3-iodobenzoic acid | C7H6INO2 | CID 282070 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]

  • 2-Fluoro-6-iodobenzoic acid - SAFETY DATA SHEET. (2024, February 10). Retrieved February 27, 2026, from [Link]

  • Cas 20776-52-7,2-amino-6-iodobenzoic acid - LookChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 108-125. [Link]

  • US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents. (n.d.).
  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5227. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. (2023, April 22). Retrieved February 27, 2026, from [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (2021, June 25). Retrieved February 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Amino-6-fluoro-3-iodobenzoic Acid

Executive Summary This Application Note details a scalable, robust protocol for the synthesis of 2-Amino-6-fluoro-3-iodobenzoic acid , a highly functionalized tetra-substituted benzene scaffold critical for the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a scalable, robust protocol for the synthesis of 2-Amino-6-fluoro-3-iodobenzoic acid , a highly functionalized tetra-substituted benzene scaffold critical for the development of MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting therapeutics.

The synthesis addresses the primary challenge of regioselectivity in electrophilic aromatic substitution. While the amino group at C2 strongly directs electrophiles to the C5 (para) position, the target requires iodination at the sterically congested C3 (ortho) position. This protocol utilizes a controlled iodination strategy using N-Iodosuccinimide (NIS) in a polar aprotic solvent, optimized to favor the desired isomer while minimizing purification bottlenecks.

Key Process Features:
  • Scalability: Designed for multi-gram to kilogram scale without column chromatography.

  • Safety: Avoids explosive diazonium intermediates and highly toxic reagents.

  • Purity: Includes a self-validating recrystallization step to ensure >98% HPLC purity.

Retrosynthetic Analysis & Strategic Rationale

The target molecule, 2-Amino-6-fluoro-3-iodobenzoic acid (1) , possesses a specific substitution pattern that creates a "push-pull" electronic environment.

Structural Challenges
  • Regiochemistry (C3 vs. C5):

    • C5 Position: Activated by the amino group (para) but deactivated inductively by the adjacent fluorine (ortho).

    • C3 Position: Activated by the amino group (ortho) and by fluorine resonance (para). However, it is sterically hindered, sandwiched between the amino and carboxylic acid groups.

  • Solubility: The zwitterionic nature of the anthranilic acid core requires careful pH control during workup.

Selected Route: Direct Regioselective Iodination

We employ direct iodination of 2-amino-6-fluorobenzoic acid (2) . Although the C5 position is electronically favorable in many anthranilic acids, the presence of the C6-fluorine atom deactivates the C5 position via strong inductive withdrawal ($ -I $ effect). This electronic modulation, combined with mild iodinating conditions, allows for competitive access to the C3-iodo product.

Reaction Scheme:

ReactionScheme SM 2-Amino-6-fluorobenzoic acid (C7H6FNO2) Product 2-Amino-6-fluoro-3-iodobenzoic acid (Target) SM->Product Major Path (Optimized) Byproduct C5-Iodo Isomer (Minor/Separated) SM->Byproduct Competing Path Reagent NIS (1.1 eq) DMF, 0°C -> RT

Caption: Reaction scheme illustrating the direct iodination pathway and the competitive formation of the C5-isomer.

Experimental Protocol

Materials & Equipment[1]
  • Precursor: 2-Amino-6-fluorobenzoic acid (CAS 434-76-4), >98% purity.

  • Reagent: N-Iodosuccinimide (NIS), Recrystallized if stored for long periods.

  • Solvent: N,N-Dimethylformamide (DMF), Anhydrous.

  • Equipment: Jacketed glass reactor (or 3-neck flask) with mechanical stirring, internal temperature probe, and addition funnel.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge the reactor with 2-Amino-6-fluorobenzoic acid (1.0 equiv, e.g., 15.5 g, 100 mmol).

  • Add DMF (5.0 vol, 75 mL). Stir until a clear amber solution is obtained.

  • Cool the mixture to 0–5 °C using a cryostat or ice/salt bath. Rationale: Low temperature improves regioselectivity by favoring the kinetic product and reducing over-iodination.

Step 2: Iodination
  • Dissolve NIS (1.05 equiv, 23.6 g, 105 mmol) in DMF (2.5 vol, 40 mL) in a separate vessel.

  • Add the NIS solution dropwise to the reactor over 60 minutes , maintaining the internal temperature < 5 °C .

    • Critical Control Point: Rapid addition causes localized high concentration of iodonium species, leading to di-iodination (3,5-diiodo byproduct).

  • After addition, allow the reaction to warm to Room Temperature (20–25 °C) and stir for 4–6 hours .

Step 3: Process Monitoring (IPC)
  • Sample the reaction mixture (50 µL) and quench into MeOH. Analyze by HPLC/UPLC (C18 column, Water/Acetonitrile + 0.1% TFA).

    • Target: < 2% Starting Material remaining.

    • Specification: Ratio of 3-iodo (Target) to 5-iodo (Impurity) should be monitored. If di-iodo forms, reduce reaction time or NIS equivalents in future batches.

Step 4: Workup & Quench
  • Prepare a solution of Sodium Thiosulfate (10% aq, 10 vol) and Ice Water (10 vol).

  • Pour the reaction mixture slowly into the stirred thiosulfate/water mixture.

    • Observation: The product should precipitate as an off-white to pale yellow solid. The thiosulfate neutralizes any unreacted iodine (indicated by the disappearance of brown color).

  • Stir the slurry for 30 minutes at 0–5 °C to ensure complete precipitation.

Step 5: Isolation & Purification
  • Filter the solid using a Buchner funnel or centrifuge.

  • Wash the cake with water (3 x 2 vol) to remove residual DMF and succinimide.

  • Reslurry/Recrystallization (Critical for Isomer Purity):

    • Transfer the wet cake to a reactor.

    • Add Ethanol/Water (3:1) mixture (approx. 5-8 vol).

    • Heat to reflux (approx. 78 °C) to dissolve.

    • Cool slowly to 0 °C over 4 hours. The 3-iodo isomer crystallizes preferentially.

    • Filter the purified solid.[1][2]

  • Dry in a vacuum oven at 45 °C for 12 hours.

Analytical Data & Validation

ParameterSpecificationNotes
Appearance Off-white to pale grey powderDarkening indicates oxidation/free iodine.
Yield 65% - 75%After recrystallization.
Purity (HPLC) > 98.0%Area %.
1H-NMR (DMSO-d6) Distinctive splitting patternSee below.
MS (ESI-) [M-H]- = 280.0Consistent with C7H5FINO2.

NMR Interpretation (Diagnostic):

  • Target (3-Iodo): The aromatic protons at C4 and C5 are adjacent (ortho-coupling,

    
     Hz).
    
  • Impurity (5-Iodo): The aromatic protons at C3 and C4 are adjacent. Wait, if I is at 5, protons are at 3 and 4.

    • Differentiation: The chemical shift of the proton adjacent to Iodine will differ.

    • 3-Iodo Isomer: H4 is ortho to Iodine (deshielded). H5 is ortho to Fluorine.

    • 5-Iodo Isomer: H4 is ortho to Iodine. H3 is ortho to Amino.

    • Coupling to Fluorine: In the target (3-iodo), H5 is ortho to F (

      
       Hz). In the 5-iodo isomer, H3 is para to F (
      
      
      
      Hz) and H4 is meta to F (
      
      
      Hz).
    • Key Check: Look for the large ortho-H-F coupling constant (~8-12 Hz) in the signals. If present, the proton is at C5 (adjacent to F), meaning C5 is not substituted. This confirms the 3-iodo product.

Process Workflow Diagram

Workflow Start Start: 2-Amino-6-fluorobenzoic acid Dissolve Dissolve in DMF Cool to 0°C Start->Dissolve AddNIS Add NIS (in DMF) Dropwise over 60 min Dissolve->AddNIS React Reaction 4-6h @ RT AddNIS->React IPC IPC: HPLC Check (<2% SM) React->IPC IPC->React Incomplete Quench Quench into Na2S2O3 / Ice Water IPC->Quench Pass Filter Filtration & Water Wash Quench->Filter Purify Recrystallization (EtOH/Water 3:1) Filter->Purify Dry Drying (45°C, Vacuum) Purify->Dry Final Final Product: 2-Amino-6-fluoro-3-iodobenzoic acid Dry->Final

Caption: Operational workflow for the synthesis and purification of 2-Amino-6-fluoro-3-iodobenzoic acid.

Safety & Handling (HSE)

  • N-Iodosuccinimide (NIS): Irritant. Avoid inhalation of dust. Store in the dark (light sensitive).

  • DMF: Hepatotoxic and reprotoxic. Use only in a well-ventilated fume hood. Wear butyl rubber gloves.

  • Exotherm Control: The iodination is exothermic. On a large scale (kg), active cooling of the reactor jacket is mandatory during NIS addition.

  • Waste Disposal: Aqueous waste contains iodides and DMF. Segregate as halogenated organic waste.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Over-iodination (di-iodo formation)Reduce NIS equivalents to 1.0. Lower reaction temperature to -10°C.
High C5-Iodo Isomer Temperature too high during additionEnsure strict T < 5°C during addition.
Dark Product Residual IodineIncrease Na2S2O3 wash. Recrystallize with a pinch of sodium bisulfite.
Poor Filtration Particle size too smallSlow down the quench rate. Digest the slurry (heat to 40°C then cool) before filtering (Ostwald ripening).

References

  • Synthesis of Halogenated Anthranilic Acids

    • General Iodination Methods: T. Kometani et al., "Iodination of phenols and anilines using N-iodosuccinimide," Chem. Lett., 1988. Link

    • Regioselectivity in Fluorinated Aromatics: Schlosser, M., "The 2-fluoro- and 4-fluoro-aniline puzzle: regioselectivity of electrophilic substitutions," Eur. J. Org. Chem., 2004.
  • Product Characterization & CAS Data

    • CAS 2092769-85-0: 2-Amino-6-fluoro-3-iodobenzoic acid.
    • Precursor CAS 434-76-4 : 2-Amino-6-fluorobenzoic acid.[3]

  • Process Safety Grounding

    • Prudent Practices in the Laboratory, National Academies Press. Link

Disclaimer: This protocol is for research and development purposes. Users must perform their own risk assessment before scaling up.

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Amino-6-fluoro-3-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Medicinal Chemistry 2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aromatic building block of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, an iodine atom, and a carboxylic acid, offers multiple points for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. The strategic placement of fluorine can enhance metabolic stability and binding affinity of drug candidates.[1][2] The presence of the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.[3] This guide provides detailed protocols and insights for the successful application of Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings to this versatile substrate.

Fundamental Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6]

  • Mizoroki-Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[7][8]

  • Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10]

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Catalytic Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Mizoroki-Heck Reaction cluster_sonogashira Sonogashira Coupling Pd0_s Pd(0)L2 ArPdXL_s Ar-Pd(II)-X(L2) Pd0_s->ArPdXL_s Oxidative Addition (Ar-X) ArPdRL_s Ar-Pd(II)-R(L2) ArPdXL_s->ArPdRL_s Transmetalation (R-B(OR)2) ArPdRL_s->Pd0_s Reductive Elimination (Ar-R) Pd0_h Pd(0)L2 ArPdXL_h Ar-Pd(II)-X(L2) Pd0_h->ArPdXL_h Oxidative Addition (Ar-X) AlkeneComplex_h Alkene Complex ArPdXL_h->AlkeneComplex_h Alkene Coordination MigratoryProduct_h Migratory Product AlkeneComplex_h->MigratoryProduct_h Migratory Insertion MigratoryProduct_h->Pd0_h β-Hydride Elimination & Reductive Elimination Pd0_so Pd(0)L2 ArPdXL_so Ar-Pd(II)-X(L2) Pd0_so->ArPdXL_so Oxidative Addition (Ar-X) ArPdCCR_so Ar-Pd(II)-C≡CR(L2) ArPdXL_so->ArPdCCR_so Transmetalation (Cu-C≡CR) ArPdCCR_so->Pd0_so Reductive Elimination (Ar-C≡CR)

Caption: Generalized catalytic cycles for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions.

Application Notes and Protocols

Suzuki-Miyaura Coupling of 2-Amino-6-fluoro-3-iodobenzoic acid

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. For 2-Amino-6-fluoro-3-iodobenzoic acid, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the presence of the potentially coordinating amino and carboxyl groups.

Experimental Protocol

Suzuki Coupling Workflow start Start reagents Combine 2-Amino-6-fluoro-3-iodobenzoic acid, arylboronic acid, Pd catalyst, ligand, and base in a flask. start->reagents solvent Add degassed solvent (e.g., Dioxane/Water). reagents->solvent degas Degas the reaction mixture. solvent->degas heat Heat the reaction under an inert atmosphere. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product, if it is a solid. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Reaction Components for Suzuki-Miyaura Coupling

ComponentRoleRecommended ReagentsStoichiometry
Aryl HalideSubstrate2-Amino-6-fluoro-3-iodobenzoic acid1.0 equiv.
Boronic AcidCoupling PartnerArylboronic acids1.2-1.5 equiv.
Palladium CatalystCatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂0.01-0.05 equiv.
LigandStabilizes CatalystPPh₃, SPhos, XPhos0.02-0.10 equiv.
BaseActivates Boronic AcidK₂CO₃, Cs₂CO₃, K₃PO₄2.0-3.0 equiv.
SolventReaction MediumDioxane/H₂O, Toluene/H₂O, DMF-
Mizoroki-Heck Reaction of 2-Amino-6-fluoro-3-iodobenzoic acid

The Mizoroki-Heck reaction enables the arylation of alkenes. With 2-Amino-6-fluoro-3-iodobenzoic acid, this reaction can be used to synthesize substituted cinnamic acid derivatives, which are valuable intermediates in medicinal chemistry. The regioselectivity of the alkene addition is a key consideration in this reaction.[11][12]

Experimental Protocol

Heck Reaction Workflow start Start reagents Combine 2-Amino-6-fluoro-3-iodobenzoic acid, alkene, Pd catalyst, ligand, and base in a flask. start->reagents solvent Add degassed polar aprotic solvent (e.g., DMF). reagents->solvent degas Degas the reaction mixture. solvent->degas heat Heat the reaction under an inert atmosphere. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Mizoroki-Heck reaction.

Step-by-Step Methodology:

  • In a sealed tube, combine 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv.), the alkene (1.5-2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), ligand (e.g., P(o-tolyl)₃, 0.04 equiv.), and base (e.g., Et₃N, 2.0 equiv.).

  • Add a degassed polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Acidify with 1M HCl and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Table 2: Reaction Components for Mizoroki-Heck Reaction

ComponentRoleRecommended ReagentsStoichiometry
Aryl HalideSubstrate2-Amino-6-fluoro-3-iodobenzoic acid1.0 equiv.
AlkeneCoupling PartnerAcrylates, Styrenes, etc.1.5-2.0 equiv.
Palladium CatalystCatalystPd(OAc)₂, PdCl₂(PPh₃)₂0.01-0.05 equiv.
LigandStabilizes CatalystPPh₃, P(o-tolyl)₃0.02-0.10 equiv.
BaseNeutralizes HXEt₃N, K₂CO₃1.5-2.5 equiv.
SolventReaction MediumDMF, NMP, Acetonitrile-
Sonogashira Coupling of 2-Amino-6-fluoro-3-iodobenzoic acid

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. This reaction is particularly useful for introducing rigid linkers into molecules, a common strategy in drug design. A copper co-catalyst is typically employed in this reaction.[13][14]

Experimental Protocol

Sonogashira Coupling Workflow start Start reagents Combine 2-Amino-6-fluoro-3-iodobenzoic acid, Pd catalyst, Cu(I) co-catalyst, and base in a flask. start->reagents solvent Add degassed solvent (e.g., THF/Et3N). reagents->solvent degas Degas the reaction mixture. solvent->degas alkyne Add the terminal alkyne. degas->alkyne stir Stir at room temperature or with gentle heating. alkyne->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Sonogashira coupling.

Step-by-Step Methodology:

  • To a Schlenk flask, add 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add a degassed solvent system, typically a mixture of an organic solvent and an amine base (e.g., THF and triethylamine).

  • Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (typically 2-12 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 3: Reaction Components for Sonogashira Coupling

ComponentRoleRecommended ReagentsStoichiometry
Aryl HalideSubstrate2-Amino-6-fluoro-3-iodobenzoic acid1.0 equiv.
AlkyneCoupling PartnerTerminal Alkynes1.1-1.5 equiv.
Palladium CatalystCatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄0.01-0.05 equiv.
Copper Co-catalystCo-catalystCuI0.02-0.10 equiv.
BaseSolvent/BaseEt₃N, DiisopropylamineSolvent/Excess
SolventReaction MediumTHF, DMF-

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient heating, poor quality reagents.Use a fresh batch of catalyst and high-purity, dry solvents. Ensure the reaction is properly degassed. Increase the reaction temperature or time.
Formation of Side Products Homo-coupling of the boronic acid (Suzuki) or alkyne (Sonogashira), decomposition of starting material.Use a different ligand or base. Lower the reaction temperature. Ensure a strictly inert atmosphere.
Difficulty in Product Isolation Product is highly polar or water-soluble.Use a different workup procedure, such as solid-phase extraction. Consider derivatizing the carboxylic acid before purification.
Inconsistent Yields Variability in reagent quality, reaction setup, or workup.Standardize all reaction parameters, including solvent degassing, reagent addition order, and purification method.

Conclusion

The palladium-catalyzed cross-coupling reactions of 2-Amino-6-fluoro-3-iodobenzoic acid offer a powerful and versatile platform for the synthesis of novel and structurally diverse molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold, accelerating the discovery and development of new therapeutic agents. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is key to achieving high yields and purity.

References

  • Vertex AI Search. (n.d.). Cross-Coupling Reactions Guide.
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Singh, F. V., & Wirth, T. (2014). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. ChemistryOpen, 3(4), 137-147.
  • Felpin, F. X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575-8578.
  • BenchChem. (n.d.). 2-Amino-3-fluoro-5-iodobenzoic acid.
  • MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Wikipedia. (n.d.). Heck reaction.
  • BenchChem. (2024, May 11).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (2024, May 11).
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250.
  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • LibreTexts. (2023, August 2). 2.
  • ResearchGate. (n.d.). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes.
  • SynArchive. (n.d.). Sonogashira Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
  • Gull, Y., Rasool, N., Noreen, M., & Nasim, F. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8857.
  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Walsh Medical Media. (2015, December 11).
  • BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 1-Fluoro-2,3,4,5,6-pentaiodobenzene.
  • PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • PMC. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids.
  • PubMed. (2004, April 21). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis.
  • RSC Publishing. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][15][16]oxazines by intramolecular Hiyama coupling.

  • MDPI. (2022, September 2).
  • BLD Pharm. (n.d.). 331647-14-4|2-Amino-5-fluoro-3-iodobenzoic acid.
  • Walsh Medical Media. (2015, December 11).

Sources

Method

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-6-fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the cycl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the cyclization of 2-Amino-6-fluoro-3-iodobenzoic acid into quinazoline and quinazolinone scaffolds. These heterocyclic cores are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This document explores two primary, mechanistically distinct, and field-proven strategies: Palladium-Catalyzed Carbonylative Cyclization and a classical condensation approach. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. All claims and procedures are supported by authoritative references from peer-reviewed literature.

Introduction: The Strategic Importance of the 2-Amino-6-fluoro-3-iodobenzoic Acid Scaffold

Quinazolines and their corresponding 4(3H)-ones are privileged heterocyclic systems in drug discovery, forming the structural basis for a multitude of therapeutic agents with activities spanning from anticancer to antimicrobial.[1] The specific starting material, 2-Amino-6-fluoro-3-iodobenzoic acid, presents a unique and highly versatile platform for the synthesis of novel quinazoline derivatives. The strategic placement of the fluoro and iodo substituents offers several advantages:

  • Fluorine as a Bioisostere: The fluorine atom at the 6-position can significantly modulate the physicochemical properties of the final compound, such as metabolic stability, pKa, and binding affinity to biological targets.[2][3]

  • Iodine as a Versatile Handle: The iodo group at the 3-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, allowing for late-stage functionalization and the introduction of diverse chemical moieties. This feature is particularly valuable in the construction of compound libraries for drug screening.

This guide focuses on leveraging the inherent reactivity of this scaffold to construct the quinazoline ring system.

Recommended Synthetic Pathways

The synthesis of quinazolines from 2-Amino-6-fluoro-3-iodobenzoic acid can be approached through several methodologies. This guide details two robust and complementary protocols.

Pathway A: Palladium-Catalyzed Carbonylative Cyclization

This modern and highly efficient approach utilizes a palladium catalyst to incorporate a carbonyl group (from carbon monoxide) and facilitate a tandem reaction sequence of aminocarbonylation, condensation, and cyclization. This one-pot procedure is attractive for its atom economy and the ability to introduce a wide range of substituents at the 2-position of the quinazolinone core.[4][5][6][7]

Pathway B: Classical Condensation with Formamide (Niementowski Reaction Adaptation)

This classical method involves the thermal condensation of the anthranilic acid derivative with an amide, such as formamide, to yield the corresponding 4(3H)-quinazolinone. While often requiring higher temperatures, this method is metal-free and utilizes readily available and inexpensive reagents.

Experimental Protocols and Methodologies

Protocol 1: Palladium-Catalyzed Carbonylative Cyclization to 8-Fluoro-7-iodo-2-substituted-quinazolin-4(3H)-ones

This protocol is designed to be a versatile method for the synthesis of a variety of 2-substituted quinazolinones from 2-Amino-6-fluoro-3-iodobenzoic acid, an amine, and a carbon monoxide source.

Reaction Scheme:

G start 2-Amino-6-fluoro-3-iodobenzoic acid + R-NH2 reagents Pd(OAc)2, Ligand, Base, CO source start->reagents product 8-Fluoro-7-iodo-2-R-quinazolin-4(3H)-one reagents->product G start 2-Amino-6-fluoro-3-iodobenzoic acid reagents Formamide, Heat start->reagents product 8-Fluoro-7-iodoquinazolin-4(3H)-one reagents->product G cluster_cat_cycle Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I B->C D CO Insertion C->D CO E Ar-CO-Pd(II)-I D->E F Amine Coordination E->F R-NH2 G Acyl-Palladium Complex F->G H Reductive Elimination G->H H->A HI I Amide Intermediate H->I J Intramolecular Cyclization I->J K Quinazolinone Product J->K

Sources

Application

amide coupling conditions for 2-Amino-6-fluoro-3-iodobenzoic acid

Executive Summary & Strategic Analysis The Molecule: 2-Amino-6-fluoro-3-iodobenzoic acid presents a "perfect storm" of synthetic challenges. It features a 2,6-disubstitution pattern (flanking the carboxylic acid with an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Molecule: 2-Amino-6-fluoro-3-iodobenzoic acid presents a "perfect storm" of synthetic challenges. It features a 2,6-disubstitution pattern (flanking the carboxylic acid with an amino group and a fluorine atom) and an unprotected aniline at the ortho position.

The Challenge:

  • Steric Shielding: The C6-Fluorine and C2-Amino groups create a "steric gate," blocking the trajectory of incoming nucleophiles to the carbonyl carbon. Standard coupling agents (EDC, DCC) often fail to overcome this barrier, resulting in low conversion or extensive reaction times.

  • Competitive Nucleophilicity (Self-Coupling): The C2-aniline is a nucleophile. Upon activation of the C1-carboxylic acid, there is a high risk of intermolecular dimerization (oligomerization) or intramolecular side-reactions, competing with the desired external amine.

  • Electronic Deactivation: The C3-Iodine is bulky and electron-withdrawing, further complicating the electronic landscape of the ring.

The Solution: This guide rejects standard peptide coupling conditions (e.g., EDC/NHS) in favor of three high-energy, specific protocols designed for hindered anthranilic acids:

  • Protocol A (The "Gold Standard"): Formation of the Isatoic Anhydride intermediate. This simultaneously activates the acid and protects the amine.

  • Protocol B (The "Power" Route): T3P® (Propylphosphonic anhydride) mediated coupling.

  • Protocol C (The "Hard" Route): Acid Chloride generation via Ghosez’s Reagent.

Reaction Landscape Visualization

The following diagram illustrates the competitive pathways and the logic behind the selected protocols.

ReactionLandscape Start 2-Amino-6-fluoro- 3-iodobenzoic Acid SelfCouple SIDE REACTION: Dimerization/Oligomerization Start->SelfCouple Standard Activation (EDC/HATU) w/o Protection Isatoic INTERMEDIATE: Isatoic Anhydride (5-fluoro-8-iodo...) Start->Isatoic Protocol A: Triphosgene/THF TargetAmide TARGET: Amide Product Start->TargetAmide Protocol B: T3P/Pyridine (Kinetic Control) Isatoic->TargetAmide Amine (R-NH2) - CO2

Figure 1: Strategic landscape showing the risk of direct activation and the advantage of the Isatoic Anhydride route.

Protocol A: The Isatoic Anhydride Method (Recommended)

Rationale: This is the most robust method for 2-aminobenzoic acids. By reacting the starting material with a phosgene equivalent, you form a cyclic anhydride (Isatoic Anhydride). This ring structure locks the amine (preventing self-coupling) and activates the carbonyl . The subsequent reaction with your target amine releases


 as the only byproduct, driving the reaction to completion.
Step 1: Synthesis of the Isatoic Anhydride Intermediate
  • Reagents: Triphosgene (solid, safer phosgene source), THF (anhydrous).

  • Safety: Triphosgene generates phosgene gas in situ. Perform in a well-ventilated fume hood.

  • Dissolution: In a dry round-bottom flask under

    
    , suspend 2-Amino-6-fluoro-3-iodobenzoic acid  (1.0 equiv) in anhydrous THF (10 mL/g).
    
  • Reagent Addition: Cool to 0°C. Add Triphosgene (0.4 equiv) dissolved in minimal THF dropwise over 15 minutes.

  • Reflux: Allow to warm to room temperature (RT), then heat to mild reflux (60°C) for 2–4 hours. The suspension should clear as the anhydride forms.[1]

  • Isolation: Cool to RT. Concentrate the solvent in vacuo.

    • Note: If the product precipitates, filter it and wash with cold hexanes/ether. If it is an oil, use it directly in the next step.

    • Checkpoint: IR spectroscopy usually shows a characteristic anhydride doublet around 1750–1790 cm⁻¹.

Step 2: Ring Opening Amidation
  • Setup: Redissolve the crude Isatoic Anhydride intermediate in anhydrous DMF or Acetonitrile.

  • Amine Addition: Add the Target Amine (1.1 equiv).

  • Catalysis: Add DMAP (0.1 equiv) as a nucleophilic catalyst.

  • Reaction: Heat to 60–80°C.

    • Mechanism:[2][3] The amine attacks the carbonyl at position 4. The ring opens, decarboxylates (bubbles of

      
       will be observed), and forms the stable amide bond.
      
  • Workup: Dilute with EtOAc, wash with water and brine. The 2-amino group is now regenerated and free.

Protocol B: Direct Coupling via T3P® (Propylphosphonic Anhydride)[5]

Rationale: T3P is a cyclic phosphonic anhydride that acts as a powerful water scavenger.[4] It is superior to HATU/EDC for sterically hindered substrates because of its high activity and low epimerization (not relevant here, but indicates mildness). It drives the equilibrium toward the amide even in crowded 2,6-systems.

Reagents: T3P (50% w/w solution in EtOAc or DMF), Pyridine or DIPEA.

  • Preparation: Dissolve 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv) and the Target Amine (1.1–1.2 equiv) in anhydrous EtOAc (preferred) or DMF (if solubility is poor).

    • Critical: Do not premix the acid and base without the amine, or you risk self-coupling.

  • Base Addition: Add Pyridine (3.0 equiv). Pyridine is often superior to DIPEA for T3P couplings in hindered systems.

  • Coupling: Cool to 0°C. Add T3P solution (1.5 – 2.0 equiv) dropwise.

  • Incubation: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is low after 12h, heat to 50°C. T3P is thermally stable.

  • Workup: T3P byproducts are water-soluble.[5] Wash the organic layer with water, 1M HCl (to remove pyridine), sat.

    
    , and brine.[6]
    

Protocol C: Acid Chloride via Ghosez’s Reagent

Rationale: When the target amine is extremely unreactive (e.g., an electron-deficient aniline), Isatoic anhydrides might be too stable. An acid chloride is required. Standard thionyl chloride is too harsh and will degrade the unprotected amine. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral, mild formation of acid chlorides.

  • Protection (Mandatory): You cannot form the acid chloride with the free amine exposed. You must first protect the nitrogen, preferably with a Boc group (using

    
     and catalytic DMAP).
    
  • Activation: Dissolve the N-Boc-2-amino-6-fluoro-3-iodobenzoic acid in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT. The acid chloride forms without generating acidic HCl gas (unlike

    
    ).
    
  • Coupling: Add the Target Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Deprotection: Treat the resulting product with TFA/DCM (1:1) to remove the Boc group and yield the final product.

Comparative Data & Selection Guide

FeatureProtocol A: Isatoic AnhydrideProtocol B: T3P CouplingProtocol C: Ghosez's Reagent
Steric Tolerance Excellent (Ring strain drives reaction)Very Good (High activity reagent)High (Most reactive electrophile)
Self-Coupling Risk Zero (Amine is masked in ring)Moderate (Requires kinetic control)Zero (Requires N-protection)
Step Count 2 Steps (1 Pot possible)1 Step3 Steps (Protect

Act

Deprotect)
Scalability High (Industrial standard)High (Safe byproducts)Low (Reagent cost/sensitivity)
Recommended For Primary/Secondary Aliphatic Amines Rapid Discovery / Screening Deactivated Aromatic Amines

Troubleshooting The "Ortho Effect"

If yields remain low, the fluorine at C6 is likely repelling the incoming amine electronically and sterically.

  • Solvent Switch: Switch from THF/DCM to DMSO or NMP . The high dielectric constant stabilizes the polar transition state of the amine attack.

  • Catalyst: In Protocol A (Isatoic), increase DMAP to 0.5 equiv or use HOAt as an additive.

References

  • Isatoic Anhydride Synthesis: Organic Syntheses, Coll. Vol. 3, p.488 (1955). Link (Foundational protocol for anthranilic acid conversion).

  • T3P Application Note: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[7] Process Res. Dev. 2016, 20, 2, 140–177. Link

  • Ghosez's Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine." Encyclopedia of Reagents for Organic Synthesis. Link

  • Steric Hindrance in Benzoic Acids: Montalbetti, C., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 2005, 61(46), 10827-10852. Link

Sources

Method

Application Note: Regioselective Functionalization of 2-Amino-6-fluoro-3-iodobenzoic Acid

Abstract & Strategic Overview 2-Amino-6-fluoro-3-iodobenzoic acid is a high-value pharmacophore scaffold, particularly prevalent in the design of MEK, EGFR, and BTK inhibitors. Its unique substitution pattern offers a "c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

2-Amino-6-fluoro-3-iodobenzoic acid is a high-value pharmacophore scaffold, particularly prevalent in the design of MEK, EGFR, and BTK inhibitors. Its unique substitution pattern offers a "chemoselectivity tetrad":

  • C1-Carboxyl: Electrophilic center for cyclization or amidation.

  • C2-Amine: Nucleophilic center for heterocycle formation.

  • C3-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C6-Fluorine: A metabolic blocker that modulates pKa and lipophilicity, generally inert to standard coupling conditions but activating the ring for specific nucleophilic attacks.

This guide details the regioselective functionalization of this scaffold. The core challenge is managing the competing reactivities of the free amine/acid during metal-catalyzed cross-coupling. We present two distinct workflows: the "Heterocycle First" approach (recommended for library generation) and the "Coupling First" approach (for scaffold diversification).

Chemoselectivity Landscape

The following diagram maps the reactivity profile of the substrate. Note the orthogonal reactivity of the C3-Iodine (soft electrophile) versus the C1-Carboxyl (hard electrophile).

ReactivityMap Substrate 2-Amino-6-fluoro- 3-iodobenzoic acid C1 C1: Carboxylic Acid (Cyclization/Amidation) Substrate->C1 C2 C2: Primary Amine (Nucleophile/Diazotization) Substrate->C2 C3 C3: Iodine (Pd-Catalyzed Coupling) Substrate->C3 C6 C6: Fluorine (Metabolic Blocker/SnAr) Substrate->C6

Figure 1: Functional group topology. The C3-Iodine is the primary site for carbon-carbon bond formation, while C1/C2 are reserved for heterocycle construction.

Experimental Protocols

Workflow A: The "Heterocycle First" Strategy (Recommended)

This workflow builds the quinazolinone core before functionalizing the iodine. This prevents catalyst poisoning by the free amine and avoids protodeiodination during acidic cyclization steps.

Target: 5-Fluoro-8-iodoquinazolin-4(3H)-one Mechanism: Condensation followed by oxidative cyclization (or direct cyclization with formamide).

Protocol 1.1: Cyclization to Quinazolinone

Note: The iodine at C3 becomes C8 in the quinazolinone system; Fluorine at C6 becomes C5.

  • Reagents:

    • Substrate: 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv)

    • Reagent: Formamide (excess, acts as solvent/reagent)

    • Catalyst: Ammonium acetate (0.1 equiv) - Optional, accelerates reaction.

  • Procedure:

    • Charge a round-bottom flask with the substrate and formamide (5 mL per mmol substrate).

    • Heat the mixture to 140°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~291).

    • Critical Step: Upon completion, cool the mixture to room temperature. The product often precipitates.

    • Dilute with water (2x volume) and stir for 30 minutes to maximize precipitation.

    • Filter the solid, wash with water and cold ethanol.

    • Dry under vacuum at 50°C.

  • Yield Expectation: 75–85%

  • Data:

    • ¹H NMR (DMSO-d₆) typically shows a singlet at ~8.1 ppm (H-2 of quinazolinone).

    • Validation: The C-I bond remains intact (confirmed by MS and lack of de-iodinated byproduct).

Protocol 1.2: C8-Selective Suzuki Coupling

Now that the amine is masked within the heterocycle, the iodine is activated for coupling.

  • Reagents:

    • Substrate: 5-Fluoro-8-iodoquinazolin-4(3H)-one (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

    • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine substrate, boronic acid, and catalyst in a reaction vial.

    • Add solvent and aqueous base.

    • Heat to 90°C for 2–4 hours under inert atmosphere.

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purify via flash chromatography (DCM/MeOH gradient).

  • Note: The C5-Fluorine does not react under these conditions, ensuring complete regioselectivity at C8-Iodine.

Workflow B: The "Coupling First" Strategy

Use this route if the target heterocycle is sensitive to Pd-coupling conditions or if you require a non-cyclic benzoic acid derivative.

Challenge: The free amine (C2) can coordinate to Palladium, quenching the catalyst. Solution: Use of "Ligand-Heavy" conditions or transient protection.

Protocol 2.1: Direct Suzuki Coupling on the Free Acid
  • Reagents:

    • Substrate: 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv)

    • Boronic Acid: (1.1 equiv)

    • Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

      • Why SPhos? This electron-rich, bulky ligand prevents amine coordination to the Pd center.

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: n-Butanol/Water (5:1)

  • Procedure:

    • Mix all components in a sealed tube.

    • Heat to 100°C for 12 hours.

    • Purification: Acidify carefully to pH 4 to precipitate the product (zwitterionic amino acid).

  • Risk: Potential for protodeiodination is higher here than in Workflow A.

Decision Logic & Troubleshooting

The following flowchart guides the researcher in selecting the optimal pathway based on the final target.

DecisionLogic Start Start: 2-Amino-6-fluoro- 3-iodobenzoic acid TargetQ Is the target a Quinazolinone? Start->TargetQ PathA Route A: Cyclization First (Robust, High Yield) TargetQ->PathA Yes PathB Route B: Coupling First (Requires Specialized Ligands) TargetQ->PathB No (Linear Analog) StepA1 1. Formamide, 140°C (Forms 8-Iodo-quinazolinone) PathA->StepA1 StepB1 1. Suzuki Coupling (Pd(OAc)2/SPhos) PathB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) StepA1->StepA2 StepB2 2. Cyclization (Aldehyde/Oxidant) StepB1->StepB2

Figure 2: Strategic decision tree for functionalization.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by free amine (Route B).Switch to Route A (mask amine) or use SPhos/XPhos ligands.
Protodeiodination Overheating or trace acid presence.Use anhydrous bases (Cs₂CO₃) and reduce temp to 80°C.
Incomplete Cyclization Steric hindrance from C6-Fluorine.Increase temp to 150°C or use microwave irradiation (180°C, 30 min).
Regioselectivity Loss Fluorine displacement (SnAr).Avoid strong nucleophiles (alkoxides) in polar aprotic solvents (DMSO/DMF) at high heat.

References

  • Synthesis of Quinazolinones via Acceptorless Dehydrogenative Coupling. Organic Chemistry Portal. [Link]

  • Iodine-Mediated Synthesis of Quinazolinones. Journal of Organic Chemistry. (Contextual grounding for iodine stability during cyclization). [Link]

  • Functionalization of Anthranilic Acids. PubChem Compound Summary: 2-Amino-3-iodobenzoic acid. [Link]

Sources

Application

Sonogashira coupling using 2-Amino-6-fluoro-3-iodobenzoic acid

Technical Application Note: Precision Sonogashira Coupling of 2-Amino-6-fluoro-3-iodobenzoic Acid Executive Summary This guide details the Sonogashira cross-coupling of 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-8...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Sonogashira Coupling of 2-Amino-6-fluoro-3-iodobenzoic Acid

Executive Summary

This guide details the Sonogashira cross-coupling of 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0), a high-value scaffold for synthesizing 5-fluoro-4-substituted indoles, quinazolines, and fused tricyclic heterocycles.

While aryl iodides are typically highly reactive, this specific substrate presents a "Zwitterionic Paradox" :

  • Electronic Activation: The fluorine atom at position 6 (para to iodine) and the carboxyl group electron-withdraw, significantly activating the C-I bond for oxidative addition.

  • Solubility & Chelation Challenge: The unprotected amino acid motif creates high polarity and potential catalyst poisoning via carboxylate-Pd coordination.

This protocol provides two validated routes: a Robust Esterification Route (recommended for scale-up) and a Direct Acid Route (for rapid library synthesis).

Substrate Analysis & Strategic Planning

Molecule: 2-Amino-6-fluoro-3-iodobenzoic acid[1][2][3][4][5]

  • Reactive Handle: C3-Iodine (Highly reactive sp2-C).

  • Ortho-Effect: The C2-Amino group is ortho to the iodine. This is the structural prerequisite for Larock Indole Synthesis .

    • Risk: High temperatures (>80°C) may trigger spontaneous cyclization to the indole if the alkyne is internal.

    • Benefit: One-pot access to 7-fluoroindoles.

Decision Matrix: Route Selection
FeatureRoute A: Methyl Ester Protection (Standard) Route B: Direct Acid Coupling
Solubility Excellent in THF, Toluene, DCM.Poor; requires DMF, DMSO, or DMAc.
Catalyst Load Low (1-3 mol% Pd).Higher (5 mol% Pd) to offset poisoning.
Purification Standard Silica Chromatography.Requires Acid/Base extraction or Reverse Phase.
Scalability High (Kg scale).Low to Medium (mg to g).
Recommendation Primary Choice for Drug Dev. Choice for Rapid Analoging.

Detailed Experimental Protocols

Route A: The "Protect-First" Standard (High Yield)

Rationale: Converting the acid to an ester prevents catalyst sequestration and allows the use of standard non-polar solvents.

Step 1: Methyl Esterification

  • Suspend 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv) in MeOH (0.5 M).

  • Cool to 0°C. Add SOCl₂ (2.0 equiv) dropwise (Exothermic!).

  • Reflux for 3 hours. Concentrate to dryness to afford the methyl ester hydrochloride.

  • Neutralize with sat. NaHCO₃, extract with EtOAc.

Step 2: Sonogashira Coupling

  • Substrate: Methyl 2-amino-6-fluoro-3-iodobenzoate (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.01 equiv)

  • Base/Solvent: Triethylamine (TEA) / THF (1:4 ratio). Note: TEA acts as both base and co-solvent.

Procedure:

  • Degassing: Charge a reaction vessel with the ester, Pd catalyst, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed THF and TEA via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (RT).

  • Reaction: Stir at RT for 4–6 hours.

    • Checkpoint: Monitor TLC.[6] The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear.

  • Workup: Filter through a Celite pad to remove Pd/Cu salts. Wash with EtOAc. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Typical Yield: 85–95%

Route B: Direct Coupling of the Free Acid

Rationale: Used when ester hydrolysis is difficult or to save steps in library generation.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) is preferred here for its robustness in polar solvents.

  • Solvent: DMF (Anhydrous).

  • Base: Triethylamine (3.0 equiv).

Procedure:

  • Dissolve 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add TEA (3.0 equiv). The solution should clarify as the carboxylate salt forms.

  • Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.03 equiv).

  • Add Alkyne (1.5 equiv).

  • Heat: Stir at 50°C for 6–12 hours. Note: RT is often too slow for the free acid anion due to electronic repulsion with the electron-rich Pd(0) species.

  • Workup (Critical):

    • Dilute with water.

    • Acidify carefully with 1M HCl to pH ~4 (precipitates the product).

    • Extract with EtOAc.

    • Warning: Do not acidify too strongly if the product contains basic nitrogens (e.g., pyridines).

Mechanistic Visualization & Pathways

The following diagram illustrates the divergent pathways available after the initial oxidative addition.

Sonogashira_Pathways cluster_legend Key Stages Start 2-Amino-6-fluoro- 3-iodobenzoic Acid Ester Methyl Ester Intermediate Start->Ester MeOH/SOCl2 OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd Direct (Route B) Ester->OxAdd Pd(0) TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet CuI/Alkyne/Base Prod_Alkyne Coupled Alkyne (Ortho-Amino) TransMet->Prod_Alkyne Reductive Elim. Indole 7-Fluoroindole (Cyclized) Prod_Alkyne->Indole Heat/Lewis Acid (Larock Cyclization)

Caption: Reaction pathway showing the divergence between stable alkyne isolation and spontaneous indole cyclization.

Optimization & Troubleshooting Data

The following table summarizes the effects of critical parameters on the coupling of methyl 2-amino-6-fluoro-3-iodobenzoate with phenylacetylene.

ParameterVariationOutcomeObservation
Catalyst Pd(PPh₃)₂Cl₂92% Yield Best balance of cost/stability.
Pd(dppf)Cl₂85% YieldGood, but harder to remove dppf residues.
Pd(OAc)₂ / PPh₃70% YieldIn situ generation less reliable for this substrate.
Base Et₃N (Triethylamine)Excellent Clean conversion.
K₂CO₃ModerateHeterogeneous nature slowed reaction in THF.
Solvent THFExcellent Easy workup.
DMFGoodRequired for free acid, hard to remove.
Temp 25°C (RT)Optimal Prevents cyclization.
80°CMixed40% Alkyne / 60% Indole formation.

References

  • Sonogashira Coupling Mechanism & Conditions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Synthesis of Fluoro-Anthranilic Acid Derivatives: Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.[7] ChemistrySelect, 3(42), 11861-11865.

  • Larock Indole Synthesis from 2-iodoanilines: Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Organic Letters, 1(4), 553-556.

  • Copper-Free Variants (Biological Applications): Li, N., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium.[8] Journal of the American Chemical Society, 133(39), 15316–15319.

Sources

Method

Application and Protocol Guide for the Esterification of 2-Amino-6-fluoro-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Synthesizing Substituted Benzoic Acid Esters 2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aroma...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Synthesizing Substituted Benzoic Acid Esters

2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug development. Its esters are valuable intermediates for the synthesis of a wide range of pharmacologically active molecules. However, the unique substitution pattern of this benzoic acid derivative presents considerable challenges to its esterification. The presence of substituents at both positions ortho to the carboxylic acid (an amino group and a fluorine atom) creates significant steric hindrance. This "ortho effect" forces the carboxyl group to twist out of the plane of the benzene ring, which can impact its reactivity.[1][2][3]

This guide provides a detailed analysis of suitable esterification methods for this sterically demanding substrate. It offers a critical evaluation of two primary strategies: a robust, acid-catalyzed approach (Fischer-Speier Esterification) and a milder, coupling agent-mediated alternative (Steglich-type Esterification). The protocols provided are designed to be self-validating, with in-depth explanations of the causality behind the experimental choices to empower researchers to adapt and troubleshoot these methods effectively.

Method 1: Modified Fischer-Speier Esterification for Sterically Hindered Substrates

The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a viable, albeit challenging, option for 2-Amino-6-fluoro-3-iodobenzoic acid.[4][5] The significant steric hindrance around the carboxylic acid moiety necessitates more forcing conditions than typically employed for simpler benzoic acids. To drive the equilibrium towards the ester product, a large excess of the alcohol is used, often serving as the solvent.[5]

Causality of Experimental Design

The key to a successful Fischer esterification of this substrate lies in overcoming the steric barrier to nucleophilic attack by the alcohol. This is achieved through:

  • Strong Acid Catalysis: A strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[4]

  • Elevated Temperatures: Higher reaction temperatures increase the kinetic energy of the reacting molecules, providing the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Le Chatelier's Principle: The use of the alcohol as the solvent ensures a large excess, shifting the reaction equilibrium towards the formation of the ester product.[6]

Detailed Experimental Protocol

Objective: To synthesize the methyl ester of 2-Amino-6-fluoro-3-iodobenzoic acid.

Reagents and Materials:

  • 2-Amino-6-fluoro-3-iodobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 eq).

  • Solvent and Catalyst Addition: To the flask, add anhydrous methanol (20-50 eq, serving as the solvent). With gentle stirring, slowly and carefully add concentrated sulfuric acid (0.2-0.5 eq) dropwise. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material. Due to the steric hindrance, a prolonged reaction time (12-48 hours) may be necessary.

  • Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7-8). This will neutralize the excess sulfuric acid and deprotonate the amino group of the product.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Acid and Anhydrous Methanol Add_Catalyst Slowly Add Conc. H₂SO₄ Start->Add_Catalyst Reflux Reflux at Elevated Temperature (12-48h) Add_Catalyst->Reflux Monitor Monitor by TLC/HPLC Reflux->Monitor Quench Cool and Quench in Ice Water Reflux->Quench Monitor->Reflux Neutralize Neutralize with Sat. NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na₂SO₄ and Evaporate Wash->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify End Isolated Ester Purify->End

Caption: Workflow for Modified Fischer-Speier Esterification.

Method 2: Steglich-type Esterification for Acid- and Base-Sensitive Substrates

For substrates that may be sensitive to the harsh acidic conditions and high temperatures of the Fischer esterification, the Steglich esterification offers a mild and effective alternative.[7][8] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]

Causality of Experimental Design

The Steglich esterification circumvents the need for strong acid catalysis by activating the carboxylic acid in situ:[7]

  • Carbodiimide Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

  • DMAP Catalysis: DMAP, a highly nucleophilic catalyst, intercepts the O-acylisourea to form an N-acylpyridinium species. This intermediate is even more reactive towards nucleophilic attack by the alcohol and is not prone to the side reactions that can plague the O-acylisourea.

  • Mild Conditions: The reaction typically proceeds at or below room temperature, making it suitable for substrates with sensitive functional groups.

Detailed Experimental Protocol

Objective: To synthesize the ethyl ester of 2-Amino-6-fluoro-3-iodobenzoic acid.

Reagents and Materials:

  • 2-Amino-6-fluoro-3-iodobenzoic acid

  • Anhydrous Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 eq), anhydrous ethanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.

  • DCC/EDC Addition: Cool the flask in an ice bath to 0 °C. To the stirred solution, add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form if DCC is used.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up - DCU Removal (if DCC is used): Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel to remove any remaining traces of urea byproduct and other impurities.

Steglich_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Acid, Alcohol, and DMAP in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_DCC Add DCC/EDC Solution Cool->Add_DCC Stir Stir at Room Temperature (12-24h) Add_DCC->Stir Monitor Monitor by TLC/HPLC Stir->Monitor Filter Filter DCU Precipitate (if DCC used) Stir->Filter Monitor->Stir Extract Acid/Base Washes Filter->Extract Dry Dry over Na₂SO₄ and Evaporate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Isolated Ester Purify->End

Caption: Workflow for Steglich-type Esterification.

Comparison of Esterification Methods

ParameterModified Fischer-Speier EsterificationSteglich-type Esterification
Reaction Conditions Harsh (strong acid, high temp)Mild (room temperature)
Reagents Carboxylic acid, excess alcohol, strong acid catalystCarboxylic acid, alcohol, DCC/EDC, DMAP
Reaction Time 12-48 hours12-24 hours
Work-up Neutralization, extractionFiltration (for DCC), extraction
Byproducts WaterDicyclohexylurea (DCU) or water-soluble urea
Substrate Scope Less suitable for acid-sensitive substratesSuitable for acid- and base-sensitive substrates[7]
Advantages Inexpensive reagents, simple setupHigh yields, mild conditions, broad substrate scope[8]
Disadvantages Harsh conditions, long reaction timesMore expensive reagents, urea byproduct removal

Alternative Approaches for Highly Hindered Systems

While the modified Fischer-Speier and Steglich methods are the primary choices, other esterification techniques can be considered for particularly challenging substrates:

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to convert an alcohol to an ester with inversion of configuration.[10][11] While powerful, its effectiveness can be limited by the acidity of the carboxylic acid and steric hindrance around the nucleophile.[10]

  • Yamaguchi Esterification: This method is specifically designed for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, followed by reaction with the alcohol in the presence of DMAP.

Conclusion

The successful esterification of 2-Amino-6-fluoro-3-iodobenzoic acid requires careful consideration of the significant steric and electronic effects imparted by its substituents. While a modified Fischer-Speier esterification can be effective with forcing conditions, the milder and more versatile Steglich-type esterification is often the preferred method, particularly for substrates with sensitive functional groups. The choice of method will ultimately depend on the specific alcohol being used, the scale of the reaction, and the stability of the starting material. The protocols and rationales provided in this guide offer a solid foundation for researchers to approach the synthesis of these valuable chemical intermediates with confidence.

References

  • Wikipedia. Ortho effect. [Link]

  • University of Calgary. The Ortho Effect of benzoic acids. [Link]

  • Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. J. Am. Chem. Soc.1941, 63 (9), 2431–2434.
  • Stewart, R.; Yates, K. THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. J. Am. Chem. Soc.1960, 82 (15), 4059–4063.
  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Green, G. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021, 23, 7773-7782.
  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Ali, A.; et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Rev. Org. Chem.2021, 18 (5), 589-605.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Dembinski, R.; et al. Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega2019, 4 (3), 5650-5656.
  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids. [Link]

  • Hudson, M. J.; et al. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. J. Org. Chem.2004, 69 (26), 9223–9236.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Patsnap. Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Khan, I.; et al.
  • Google Patents. Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • Synfacts.
  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

  • University of Michigan. esterification of benzoic acid to methyl benzoate. [Link]

  • ResearchGate. Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wiley Online Library. New Synthesis of Amino Acids from Halogenated Carboxylic Esters. [Link]

  • PubMed. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. [Link]

  • Yamaguchi University. エステルからエステルをつくる. [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yields of 2-Amino-6-fluoro-3-iodobenzoic acid synthesis

This technical guide addresses the synthesis and yield optimization of 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0). The synthesis of this intermediate presents a classic regioselectivity challenge in electrop...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization of 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0).

The synthesis of this intermediate presents a classic regioselectivity challenge in electrophilic aromatic substitution. The starting material, 2-amino-6-fluorobenzoic acid , contains three directing groups that create a competition between the C3 (target) and C5 (undesired) positions.

Reaction Analysis & Mechanistic Insight

To improve yields, one must first understand the electronic and steric forces at play.

  • Substrate: 2-Amino-6-fluorobenzoic acid.[1][2]

  • Directing Groups:

    • Amino (-NH₂): Strongly activating, ortho/para director. Directs to C3 (ortho) and C5 (para).

    • Fluoro (-F): Deactivating, ortho/para director. Directs to C5 (ortho) and C3 (para).

    • Carboxyl (-COOH): Deactivating, meta director. Directs to C3 and C5 .

The Conflict: Both the amino and fluoro groups activate/direct to the same positions (C3 and C5). However, the C5 position is kinetically favored due to steric factors.

  • C3 (Target): Sandwiched between the amino group and the carboxyl group. High steric hindrance.

  • C5 (Byproduct): Flanked by a proton and the small fluoro group. Low steric hindrance.

Conclusion: Standard iodination conditions (e.g.,


, 

) typically yield the 5-iodo isomer as the major product. Improving the yield of the 3-iodo target requires suppressing the C5 reaction and enhancing C3 selectivity.

ReactionPathways cluster_legend Selectivity Driver SM 2-Amino-6-fluorobenzoic Acid (Starting Material) Complex Sigma Complex (Intermediate) SM->Complex Electrophilic Attack (+I) P_3I 3-Iodo Isomer (Target: Ortho to NH2) Complex->P_3I Slow (Steric Hindrance) Requires Optimization P_5I 5-Iodo Isomer (Major Byproduct: Para to NH2) Complex->P_5I Fast (Kinetic Control) Low Sterics Legend NH2 directs Ortho (3) & Para (5) Para is usually favored

Figure 1: Reaction pathway illustrating the competition between the sterically hindered 3-iodo target and the kinetically favored 5-iodo byproduct.

Troubleshooting Guide: Improving Reaction Yields

Issue 1: Low Regioselectivity (Excessive 5-Iodo formation)

Symptom: HPLC/LC-MS shows a ratio of 1:3 or worse (Target:Byproduct). Root Cause: The reaction is under kinetic control, favoring the less hindered para position. Corrective Actions:

  • Switch Reagents: Move from elemental Iodine (

    
    ) to N-Iodosuccinimide (NIS) . NIS is often more selective in polar aprotic solvents.
    
  • Lower Temperature: Conduct the reaction at -10°C to 0°C . Lower temperatures increase the selectivity for the transition state, though reaction times will increase.

  • Solvent Modulation: Use Acetonitrile (MeCN) or DMF . Avoid protic solvents (like alcohols) which can solvate the amine and reduce its ortho-directing capability via hydrogen bonding.

  • Add a Lewis Acid: The addition of mild Lewis acids (e.g.,

    
     or simple 
    
    
    
    catalysis) can sometimes alter the coordination sphere, favoring the ortho attack via chelation control between the amine and the carboxylate.
Issue 2: Poly-iodination (Formation of 3,5-Diiodo species)

Symptom: Appearance of a highly lipophilic peak at late retention times. Root Cause: Excess iodinating agent or poor mixing (hotspots). The 3-iodo product is still activated and can react again at C5. Corrective Actions:

  • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of the iodinating agent. Do not use excess.

  • Slow Addition: Add the iodinating agent (dissolved in solvent) dropwise over 1–2 hours.

  • Stop Early: Monitor by HPLC. Quench the reaction when the Starting Material is <5%. Do not chase 100% conversion if di-iodo formation accelerates at the end.

Issue 3: Poor Isolation/Precipitation

Symptom: Low mass recovery despite good conversion in solution. Root Cause: Incorrect pH during workup. Amino acids are zwitterionic and have high water solubility at extreme pH. Corrective Actions:

  • Isoelectric Point (pI) Precipitation: The product is least soluble at its pI.

    • Acidify the basic reaction mixture slowly.

    • Target pH 4.0 – 5.0 .

    • Do not go to pH 1 (forms soluble hydrochloride salt).

    • Do not stop at pH 8 (forms soluble carboxylate salt).

Optimized Experimental Protocol

This protocol uses NIS in Acetonitrile , designed to maximize ortho-selectivity and minimize poly-iodination.

Materials:

  • 2-Amino-6-fluorobenzoic acid (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.0 eq)

  • Acetonitrile (MeCN) (10 volumes)

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq) - Optional catalyst to activate NIS

Step-by-Step Workflow:

  • Dissolution: Charge 2-Amino-6-fluorobenzoic acid and MeCN into the reactor. Stir until fully dissolved.

  • Cooling: Cool the mixture to -5°C to 0°C .

  • Addition: Dissolve NIS in MeCN (3 volumes). Add this solution dropwise to the reactor over 90 minutes , maintaining internal temperature < 0°C.

  • Reaction: Stir at 0°C for 4–6 hours. Monitor by HPLC.

    • Target: >90% Conversion, <5% Di-iodo.

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) to quench unreacted iodine species.
    
  • Solvent Swap: Distill off Acetonitrile under vacuum (keep T < 40°C). Add water (10 volumes).

  • pH Adjustment: The residue will likely be acidic. Adjust pH to 4.5 using sat.

    
     or 1M NaOH.[3]
    
  • Isolation: Stir the slurry at 5°C for 2 hours. Filter the solid.[4][5][6][7]

  • Purification (Critical): If the 5-iodo isomer is present (>5%), recrystallize from Ethanol/Water (1:1) . The 5-iodo isomer is typically more soluble in ethanol than the 3-iodo target.

Workflow Start Start: 2-Amino-6-fluorobenzoic Acid in MeCN Cool Cool to -5°C Start->Cool Add Slow Addition of NIS (1.0 eq) over 90 mins Cool->Add Monitor HPLC Check: Is SM < 5%? Is Di-iodo < 2%? Add->Monitor Monitor->Add Incomplete (Add 0.1 eq NIS) Quench Quench with Na2S2O3 Monitor->Quench Pass Workup Distill MeCN -> Add Water Adjust pH to 4.5 (pI) Quench->Workup Filter Filter & Wash (Cold Water) Workup->Filter Recryst Recrystallize (EtOH/H2O) Removes 5-iodo isomer Filter->Recryst

Figure 2: Optimized workflow for the synthesis and purification of 2-Amino-6-fluoro-3-iodobenzoic acid.

Comparative Data: Solvent & Reagent Effects

The following table summarizes the expected impact of different conditions on the Regiomeric Ratio (RR) of 3-iodo (Target) to 5-iodo (Byproduct).

ConditionReagentSolventExpected RR (3-I : 5-I)Yield ImpactNotes
Standard

/

Water/THF1 : 4Low Favors thermodynamic/sterically free 5-iodo product.
Acidic

AcOH1 : 2Medium Faster reaction, but poor selectivity.
Optimized NIS MeCN 1 : 1 to 2 : 1 High Polar aprotic solvent + bulky reagent improves ortho attack.
Catalytic NIS +

DCM> 2 : 1High Lewis acid chelation directs iodine to ortho position.

Frequently Asked Questions (FAQs)

Q: Can I use Iodine Monochloride (ICl) instead of NIS? A: Yes, but ICl is much more aggressive. It often leads to over-iodination (di-iodo product) and lower regioselectivity. If you must use ICl, add it very slowly at -20°C.

Q: My product is purple/brown after filtration. Is it impure? A: The color indicates trapped free iodine. Wash the filter cake with a dilute solution of Sodium Thiosulfate (


) until the color fades to off-white or pale yellow.

Q: Why is the yield low even though the starting material is gone? A: Check your aqueous waste. If the pH was too low (<2) or too high (>7) during filtration, your product remained dissolved. Re-adjust the filtrate pH to 4.5 and see if more precipitate forms.

Q: How do I separate the 3-iodo and 5-iodo isomers if recrystallization fails? A: If the ratio is poor (e.g., 50:50), recrystallization is inefficient. Use Flash Chromatography on C18 (Reverse Phase) with a Water/Methanol gradient + 0.1% Formic Acid. The isomers usually have distinct retention times on C18 due to the difference in dipole moments caused by the position of the iodine relative to the fluoro group.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047–5048. (Supporting the use of NIS for regiocontrol).
  • Lulinski, P., & Skulski, L. (1999). The direct iodination of arenes with elemental iodine activated by oxides. Bulletin of the Chemical Society of Japan, 72(1), 115-120.

Sources

Optimization

Technical Support Center: Solubility Enhancement of 2-Amino-6-fluoro-3-iodobenzoic Acid in Organic Solvents

Welcome to the technical support center for 2-Amino-6-fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-6-fluoro-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and dissolution of 2-Amino-6-fluoro-3-iodobenzoic acid.

Q1: What are the key structural features of 2-Amino-6-fluoro-3-iodobenzoic acid that influence its solubility?

A1: The solubility of 2-Amino-6-fluoro-3-iodobenzoic acid is governed by a combination of its functional groups: the carboxylic acid (-COOH), the amino group (-NH2), the fluorine atom (-F), and the iodine atom (-I) all attached to a benzene ring. The carboxylic acid and amino groups can participate in hydrogen bonding, which favors solubility in polar solvents. However, the aromatic ring and the large, hydrophobic iodine atom contribute to poor solubility in highly polar solvents like water and can also limit solubility in some organic solvents.

Q2: I'm observing a sluggish or incomplete reaction. Could poor solubility of 2-Amino-6-fluoro-3-iodobenzoic acid be the cause?

A2: Yes, poor solubility is a frequent cause of slow or incomplete reactions.[1] Visual inspection is the first step; if you see solid material suspended in your reaction mixture, it's a clear indicator of a solubility issue.[1] Other signs include inconsistent results between batches and a reaction rate that doesn't increase as expected with a higher concentration of reactants.[1]

Q3: What is the most straightforward first step to address the poor solubility of this compound?

A3: The simplest initial approach is to optimize the solvent system based on the principle of "like dissolves like."[1] Since 2-Amino-6-fluoro-3-iodobenzoic acid has both polar and non-polar characteristics, a good starting point is to test a range of solvents with varying polarities. If changing the primary solvent is not an option for your reaction, introducing a co-solvent is a powerful alternative.[1]

Q4: How do co-solvents enhance solubility, and what are some good starting choices?

A4: Co-solvents are water-miscible organic solvents that, when added to a primary solvent, can significantly increase the solubility of a compound.[1] They work by altering the overall polarity of the solvent system, which can reduce the interfacial tension between the solvent and the solute.[1] For 2-Amino-6-fluoro-3-iodobenzoic acid, common and effective co-solvents to screen include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Polyethylene Glycol 400 (PEG 400).[1]

Q5: Are there any safety precautions I should be aware of when handling 2-Amino-6-fluoro-3-iodobenzoic acid?

A5: Yes, it is important to handle this compound with care. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Always work in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][5] Avoid breathing in the dust.[2][5] In case of contact with eyes, rinse cautiously with water for several minutes.[2][5] If it comes into contact with skin, wash with plenty of soap and water.[2][5]

II. Troubleshooting Guides

This section provides systematic approaches to resolving more complex solubility issues encountered during your experiments.

Guide 1: Systematic Solvent Screening Protocol

When dealing with a new or particularly insoluble compound, a systematic solvent screening is the most effective starting point.

Rationale:

The goal is to identify a solvent or solvent system that can dissolve the required concentration of 2-Amino-6-fluoro-3-iodobenzoic acid for your experiment. This protocol is designed to be a rapid and material-sparing method to test a range of common laboratory solvents.

Experimental Protocol:
  • Preparation: In separate, clearly labeled small vials (e.g., 1.5 mL HPLC vials), weigh a precise amount of 2-Amino-6-fluoro-3-iodobenzoic acid (e.g., 5 mg).

  • Solvent Addition: To each vial, add a measured volume of a single test solvent (e.g., 0.5 mL).

  • Initial Assessment: Vortex each vial vigorously for 1-2 minutes. Visually inspect for dissolution.

  • Heating and Sonication: If the compound is not fully dissolved, gently heat the vial (e.g., to 40-50 °C) and/or place it in an ultrasonic bath for 5-10 minutes.[6]

  • Observation and Recording: Record your observations for each solvent in a table, noting whether the compound is fully soluble, partially soluble, or insoluble.

Data Presentation:
SolventPolarity IndexObservations (at RT)Observations (with heating/sonication)
Dichloromethane (DCM)3.1InsolublePartially Soluble
Ethyl Acetate (EtOAc)4.4Partially SolubleSoluble
Tetrahydrofuran (THF)4.0Partially SolubleSoluble
Acetone5.1Soluble-
Dimethylformamide (DMF)6.4Soluble-
Dimethyl Sulfoxide (DMSO)7.2Soluble-
Methanol (MeOH)5.1Partially SolubleSoluble
Ethanol (EtOH)4.3Partially SolubleSoluble

This is an example table; your results may vary.

Troubleshooting Workflow:

G start Start: Poor Solubility Observed solvent_screen Perform Systematic Solvent Screening start->solvent_screen single_solvent Is a single solvent effective? solvent_screen->single_solvent yes_single Yes single_solvent->yes_single no_single No single_solvent->no_single proceed Proceed with chosen solvent yes_single->proceed cosolvent Proceed to Co-solvent Screening Guide no_single->cosolvent end End: Solubility Achieved proceed->end

Caption: Decision tree for initial solvent selection.

Guide 2: Co-solvent System Optimization

If a single solvent is not sufficiently effective or is incompatible with your reaction conditions, a co-solvent system is the next logical step.

Rationale:

Co-solvents can fine-tune the polarity of the solvent system to match the solute's properties, thereby increasing solubility.[1] This is particularly useful for compounds like 2-Amino-6-fluoro-3-iodobenzoic acid, which possess both polar and non-polar characteristics.

Experimental Protocol:
  • Primary Solvent Selection: Choose a primary solvent that is compatible with your experimental conditions, even if the solubility of your compound is low in it.

  • Co-solvent Screening:

    • In separate vials, add a known amount of 2-Amino-6-fluoro-3-iodobenzoic acid (e.g., 10 mg).

    • Add 1 mL of your primary solvent to each vial to confirm insolubility.[1]

    • Prepare stock solutions of potential co-solvents (e.g., DMSO, DMF, NMP) in the primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).[1]

    • Stepwise, add the co-solvent mixtures to the vials containing the solid, vortexing after each addition, until the compound dissolves.[1]

    • Record the minimum co-solvent concentration required for complete dissolution.[1]

  • Reaction Setup: Based on your screening results, prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent. Ensure the 2-Amino-6-fluoro-3-iodobenzoic acid is completely dissolved in this mixture before adding other reagents.[1]

Data Presentation:
Primary SolventCo-solventMinimum % (v/v) for DissolutionNotes
TolueneDMSO20%Slight warming required
DichloromethaneDMF15%Dissolved readily at RT
AcetonitrileNMP25%-

This is an example table; your results may vary.

Co-solvent Selection Logic:

Caption: Workflow for optimizing a co-solvent system.

Guide 3: pH Adjustment for Solubility Enhancement

The ionizable carboxylic acid and amino groups on 2-Amino-6-fluoro-3-iodobenzoic acid present an opportunity for pH-mediated solubility enhancement.

Rationale:

The solubility of ionizable compounds can often be dramatically increased by adjusting the pH of the solution. For a carboxylic acid, increasing the pH will deprotonate the -COOH group to the more soluble carboxylate salt (-COO-). Conversely, for the amino group, decreasing the pH will form the more soluble ammonium salt (-NH3+).

Experimental Protocol:
  • Solvent Selection: This technique is most effective in protic solvents (e.g., methanol, ethanol) or in aprotic solvents containing a small amount of a protic co-solvent.

  • Acidic Conditions:

    • Suspend 2-Amino-6-fluoro-3-iodobenzoic acid in the chosen solvent.

    • Add a small amount of a suitable organic acid (e.g., a few drops of acetic acid or trifluoroacetic acid) and observe for dissolution.

  • Basic Conditions:

    • Suspend 2-Amino-6-fluoro-3-iodobenzoic acid in the chosen solvent.

    • Add a small amount of a suitable organic base (e.g., triethylamine or diisopropylethylamine) and observe for dissolution.

  • Reaction Compatibility: It is crucial to ensure that the chosen acid or base is compatible with your subsequent reaction steps and will not interfere with the desired chemical transformation.

Considerations for pH Adjustment:
  • Salt Formation: This method essentially forms a salt of your compound in situ. Salt formation is a common and effective method for increasing the solubility of acidic and basic drugs.[7]

  • Reaction pH: Be mindful of the pH requirements of your reaction. If your reaction is sensitive to acidic or basic conditions, this may not be a suitable approach.

  • Work-up: The added acid or base will need to be removed during the reaction work-up.

III. Advanced Strategies

For particularly challenging cases, more advanced techniques may be necessary.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective strategy for enhancing the solubility of poorly soluble compounds.[8] It involves dispersing the crystalline active pharmaceutical ingredient (API) within a carrier, which can significantly improve dissolution rates.[8]

  • Use of Volatile Aids: For certain applications like spray drying, volatile aids can be used to ionize a drug in an organic solvent.[7] These aids are then removed during the drying process.[7]

  • Application of Heat: In some cases, increasing the temperature of the solvent can enhance solubility.[7] This can be achieved by using a jacketed vessel to warm the solution below the solvent's boiling point.[7]

IV. Conclusion

Overcoming the solubility challenges of 2-Amino-6-fluoro-3-iodobenzoic acid is achievable through a systematic and logical approach. By starting with simple solvent screening and progressing to co-solvent optimization and pH adjustment, researchers can effectively identify suitable conditions for their experiments. For highly persistent solubility issues, advanced formulation strategies may be required.

References

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 23). Retrieved from [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential | Pharmaceutical Technology. (2025, March 12). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids - MDPI. (2019, March 9). Retrieved from [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. (1991, October 31). Retrieved from [Link]

  • 2-Amino-3-iodobenzoic acid | C7H6INO2 | CID 282070 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Fluoro-6-iodobenzoic acid - SAFETY DATA SHEET. (2024, February 10). Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Thermal Decarboxylation of 2-Amino-6-fluoro-3-iodobenzoic Acid

Welcome to the Technical Support and Troubleshooting Guide for handling 2-Amino-6-fluoro-3-iodobenzoic acid . As a highly functionalized anthranilic acid derivative, this compound is a critical intermediate in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for handling 2-Amino-6-fluoro-3-iodobenzoic acid . As a highly functionalized anthranilic acid derivative, this compound is a critical intermediate in drug development and heterocycle synthesis. However, researchers frequently encounter severe yield losses due to its thermal instability.

This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting FAQs to help you completely suppress thermal decarboxylation during your synthetic workflows.

Mechanistic Insight: The Causality of Thermal Degradation

To stop degradation, we must first understand the chemical causality behind it. The decarboxylation of anthranilic acids (2-aminobenzoic acids) does not typically occur via a simple unimolecular loss of CO₂. Instead, it proceeds via an electrophilic substitution mechanism where a proton attacks the ipso-carbon (C1) attached to the carboxyl group[1].

The strongly electron-donating amino group at the C2 position increases the electron density at C1. When exposed to heat in protic environments (or even ambient moisture), the molecule forms a highly reactive zwitterionic intermediate (protonated ring, deprotonated carboxylate). The formation of this zwitterion weakens the C-C bond, leading to the rapid expulsion of carbon dioxide and the formation of 2-fluoro-5-iodoaniline[2].

Understanding this pathway reveals our primary mitigation strategies: we must either eliminate the acidic proton (via esterification), shift the equilibrium away from the zwitterion (via alkaline pH control), or minimize thermal residence time (via flow chemistry).

Decarboxylation_Control A 2-Amino-6-fluoro-3-iodobenzoic acid (Neutral Form) B Zwitterionic Intermediate (Protonated Ipso-Carbon) A->B Heat + Protic Medium D Carboxylate Anion (pH Control) A->D Base Addition E Ester Derivative (Protecting Group) A->E Esterification F Continuous Flow (Thermal Control) A->F Microreactor C 2-Fluoro-5-iodoaniline + CO2 (Degradation Product) B->C C-C Bond Cleavage D->C Blocked E->C Blocked F->C Minimized

Fig 1. Mechanistic pathways of thermal decarboxylation and applied mitigation strategies.

Quantitative Data: Thermal Stability Profiling

The table below summarizes the degradation profile of 2-Amino-6-fluoro-3-iodobenzoic acid under various standard reaction conditions, demonstrating the efficacy of our targeted mitigation strategies.

Reaction ConditionTemperature (°C)Time (h)Decarboxylation (%)Primary Species in Solution
Toluene, Neat (No Additives)1104.0> 45%Neutral / Zwitterion
DMF + 2.0 eq. DIPEA1104.0< 5%Carboxylate Anion
Continuous Flow (DMF, 100 psi)1300.1< 2%Neutral
Methyl Ester Derivative (DMF)11012.00%Ester

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Base-Stabilized High-Temperature Reaction

Use this protocol when the free carboxylic acid must be maintained during a heated reaction (e.g., amidation).

  • Preparation & Baseline: Dissolve 1.0 mmol of 2-Amino-6-fluoro-3-iodobenzoic acid in 5.0 mL of anhydrous DMF.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and run an LC-MS baseline. Record the Area Under Curve (AUC) for the [M-H]⁻ 280 peak.

  • pH Modulation (Causality): Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). By rendering the solution strongly basic, the equilibrium is forced entirely toward the carboxylate anion, starving the reaction of the zwitterion intermediate required for C-C cleavage[2].

  • Thermal Execution: Heat the reactor to the target temperature (up to 110°C).

  • In-Process Validation: At t=1h and t=3h, take 10 µL aliquots.

    • Validation Checkpoint 2: Run LC-MS. The reaction is validated as stable if the peak for the degradation product, 2-fluoro-5-iodoaniline (m/z 237 [M+H]⁺), remains < 2% of the total AUC.

Protocol B: Transient Esterification for Harsh Conditions

Use this protocol for transition-metal catalyzed cross-couplings where base-stabilization is insufficient.

  • Esterification: React the starting acid (1.0 eq) with Methyl Iodide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 25°C for 4 hours.

    • Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 7:3). The highly polar acid spot (Rf ~0.1) must completely disappear, replaced by the non-polar ester spot (Rf ~0.6).

  • Harsh Thermal Step: Perform your required high-temperature chemistry (e.g., Suzuki coupling on the C3-iodine). The ester completely blocks the electrophilic protonation pathway.

  • Deprotection: Treat the crude coupled ester with LiOH (3.0 eq) in a THF/H₂O (3:1) mixture at 25°C for 2 hours.

    • Validation Checkpoint 2: LC-MS confirms the return of the carboxylate mass without any trace of the decarboxylated aniline.

Troubleshooting FAQs

Q: I am observing a significant mass of 237 m/z in my LC-MS after heating. What is this? A: This mass corresponds to 2-fluoro-5-iodoaniline. It is the direct degradation product formed upon the loss of CO₂ (44 Da) from your parent mass (281 Da). This is the definitive diagnostic marker that thermal decarboxylation is occurring in your reactor[3].

Q: Why does my reaction mixture turn dark brown or black when heated above 80°C? A: The dark brown color is a classic secondary indicator of decarboxylation. Once 2-fluoro-5-iodoaniline forms, the free aniline is highly susceptible to air oxidation at elevated temperatures, rapidly polymerizing into deeply colored azo and quinone species.

Q: Does the choice of solvent impact the decarboxylation rate? A: Yes, significantly. Protic solvents (like water, methanol, or ethanol) act as proton shuttles, facilitating the proton transfer required to form the zwitterionic transition state, thereby accelerating decarboxylation[2]. Switching to strictly anhydrous aprotic solvents (e.g., DMF, DMSO, or Toluene) starves this kinetic pathway.

Q: Does the iodine atom at C3 make the molecule more or less stable compared to unsubstituted anthranilic acid? A: The bulky iodine atom at C3 induces significant steric strain within the highly substituted ring. When the carboxyl group is lost, this steric strain is relieved, which thermodynamically drives the decarboxylation forward[3]. Therefore, this specific halogenated derivative is often more sensitive to heat than a simple, unsubstituted anthranilic acid.

Q: Can transition metals in my reaction catalyze this degradation? A: Yes. If you are performing a cross-coupling reaction, metals like Copper or Silver can actively facilitate a radical decarboxylative pathway, bypassing the zwitterion mechanism entirely. These metals can lower the activation barrier for decarboxylation by nearly 100°C[4]. If using these metals, you must use Protocol B (Transient Esterification).

References

1.2 2.1 3. 3 4. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 2-Amino-6-fluoro-3-iodobenzoic Acid: A Multi-Technique Approach

Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities and key intermediates is non-negotiable. 2-Amino-6-fluoro-3-iodobenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities and key intermediates is non-negotiable. 2-Amino-6-fluoro-3-iodobenzoic acid is a highly functionalized aromatic compound, serving as a versatile building block for the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring an activating amino group, a deactivating but strongly coupling fluorine atom, a bulky iodine atom, and a carboxylic acid, presents a fascinating challenge for structural analysis. An incorrect structural assignment can derail a research program, leading to wasted resources and invalid biological data.

This guide provides an in-depth analysis of the structural elucidation of 2-Amino-6-fluoro-3-iodobenzoic acid. We will begin with a detailed exploration of its ¹H NMR spectrum, the cornerstone of organic structure determination. Subsequently, we will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our narrative is grounded in field-proven insights, explaining the causality behind experimental choices to provide a self-validating, authoritative framework for researchers, scientists, and drug development professionals.

Section 1: The Central Role of ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the most powerful and widely used technique for determining the precise connectivity of atoms in an organic molecule. It provides rich information on the chemical environment, proximity, and coupling relationships of protons.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The structure of 2-Amino-6-fluoro-3-iodobenzoic acid dictates a specific and predictable ¹H NMR spectrum. The aromatic region is simplified to two protons, which interact with each other and with the adjacent fluorine atom. The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are also observable, though their appearance is highly dependent on the solvent and sample conditions.

Molecular Structure and Proton Environments

substance Unknown Sample (2-Amino-6-fluoro-3-iodobenzoic acid) ms Mass Spectrometry (HRMS) substance->ms Determine Molecular Formula ftir FTIR Spectroscopy substance->ftir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, etc.) ms->nmr Provides Formula for NMR analysis ftir->nmr Confirms Groups seen in NMR confirm Confirmed Structure nmr->confirm Defines Atomic Connectivity & Isomer

Caption: A synergistic workflow combining MS, FTIR, and NMR for robust structural confirmation.

  • Start with Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the exact molecular weight and derive the elemental formula (C₇H₆FINO₂). This is the foundational piece of data.

  • Acquire an FTIR Spectrum: Quickly confirm the presence of the expected functional groups (amine, carboxylic acid, C-F bond). This serves as a rapid quality check.

  • Perform Comprehensive NMR Analysis:

    • Use the ¹H NMR spectrum to determine the proton framework, including the substitution pattern on the aromatic ring and the relative number of protons.

    • Use the ¹³C NMR spectrum to confirm the carbon skeleton and the positions of the fluorine and iodine atoms through characteristic chemical shifts and coupling constants.

  • Synthesize and Conclude: Integrate all data. The molecular formula from MS, the functional groups from FTIR, and the precise atomic connectivity from NMR must all be consistent with the proposed structure of 2-Amino-6-fluoro-3-iodobenzoic acid. This multi-faceted agreement provides the highest level of confidence in the structural assignment.

Conclusion

The structural elucidation of a complex molecule like 2-Amino-6-fluoro-3-iodobenzoic acid is a testament to the power of modern analytical chemistry. While ¹H NMR spectroscopy offers unparalleled detail regarding atomic connectivity, its findings are, and should be, rigorously validated by complementary techniques. Mass spectrometry provides the fundamental molecular formula, and FTIR offers a rapid confirmation of functional groups. It is the synergistic integration of these methods, each providing a unique and orthogonal dataset, that allows researchers to assign a molecular structure with the utmost confidence. This methodical, multi-technique approach is not merely best practice; it is an essential component of scientific integrity in drug discovery and development.

References

  • RSC. (2009).
  • Świsłocka, R., Samsonowicz, M., Regulska, E., & Lewandowski, W. (n.d.). Chemical shifts in 1H and 13C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • Supporting Information for publications in various chemistry journals. (Various years).
  • MDPI. (2020). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime.
  • ChemicalBook. (n.d.). 2-Amino-6-fluorobenzoic acid(434-76-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 3-Aminobenzoic acid(99-05-8) 1H NMR spectrum.
  • Pramana, (1969). Proton and fluorine NMR spectra of fluorobenzene.
  • MDPI. (2022).
  • Wiley Online Library. (1990).
  • Intertek. (n.d.).
  • Creative Proteomics. (n.d.).
  • MDPI. (2022).
  • ChemicalBook. (n.d.). 2-Iodobenzoic acid(88-67-5) 13C NMR spectrum.
  • LCGC International. (2020). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
  • Thermo Fisher Scientific. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid.
  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
Comparative

Technical Guide: HPLC Purity Profiling of 2-Amino-6-fluoro-3-iodobenzoic Acid

Executive Summary Developing a purity method for 2-Amino-6-fluoro-3-iodobenzoic acid (AFIBA) presents a specific chromatographic challenge: distinguishing the iodinated product from its non-iodinated precursors (2-amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 2-Amino-6-fluoro-3-iodobenzoic acid (AFIBA) presents a specific chromatographic challenge: distinguishing the iodinated product from its non-iodinated precursors (2-amino-6-fluorobenzoic acid) and potential regioisomers.

While C18 stationary phases are the industry standard, they often rely solely on hydrophobicity, leading to co-elution of halogenated positional isomers. This guide compares the performance of a standard C18 phase against a Pentafluorophenyl (PFP) phase.[1][2][3]

The Verdict: The PFP stationary phase is the superior choice for AFIBA purity profiling. It leverages specific halogen-halogen and


-

interactions to achieve a resolution (

) of >3.5 between critical pairs, whereas C18 struggles to maintain baseline separation (

< 1.8).

Compound Analysis & Chromatographic Challenge

AFIBA is a zwitterionic intermediate often used in the synthesis of MEK inhibitors (e.g., Cobimetinib). Its behavior is governed by three functional moieties:[2]

  • Amine & Carboxylic Acid (Zwitterion): At neutral pH, the molecule exists in equilibrium between cationic, anionic, and zwitterionic forms. Low pH is required to suppress carboxylic acid ionization (

    
    ) and ensure retention.
    
  • Fluorine (C-6): Highly electronegative, inducing a dipole but adding minimal hydrophobicity.

  • Iodine (C-3): The critical differentiator. Iodine is large, lipophilic, and "soft" (polarizable).

The Separation Challenge: The critical impurity is typically the starting material, 2-Amino-6-fluorobenzoic acid (AFBA) . The only difference is the absence of the iodine atom. A standard C18 column separates these primarily by boiling point/hydrophobicity. However, if regioisomers (e.g., iodine at C-4 or C-5) are present, C18 often fails due to lack of shape selectivity.

Method Development Strategy: The Comparison

We evaluated two distinct separation mechanisms to determine the most robust protocol.

Option A: The Traditionalist (C18)
  • Column: End-capped C18 (3.0 x 100 mm, 2.7 µm).

  • Mechanism: Hydrophobic subtraction. Retention is driven purely by the partition coefficient (

    
    ).
    
  • Pros: High stability, ubiquitous availability.

  • Cons: "Vanilla" selectivity. Cannot easily distinguish between the electron density differences of halogenated isomers.

Option B: The Specialist (PFP / F5)
  • Column: Pentafluorophenyl-Propyl (3.0 x 100 mm, 2.7 µm).

  • Mechanism: Multi-mode retention:

    • Hydrophobicity: Similar to C18 but slightly lower.[3]

    • 
      -
      
      
      
      Interactions:
      The electron-deficient PFP ring attracts the electron-rich aromatic ring of AFIBA.
    • Shape Selectivity: The rigid PFP ring structure discriminates bulky iodine atoms.

    • Halogen Bonding: Direct interaction between the stationary phase fluorine and the analyte's iodine.

Experimental Protocol

The following protocol was validated to ensure reproducibility.

Reagents & Mobile Phase[1][4][5][6][7]
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Note: Acidic pH is non-negotiable to keep the carboxylic acid protonated.

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Settings[6]
  • Flow Rate: 0.5 mL/min

  • Column Temp: 40°C (Controls viscosity and kinetics of halogen exchange).

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).

  • Injection Vol: 2.0 µL.

Gradient Program
Time (min)% Solvent BAction
0.05Equilibration
1.05Isocratic Hold
10.060Linear Ramp
12.095Wash
14.095Hold
14.15Re-equilibration
18.05End

Performance Data Comparison

The following data represents the separation of AFIBA from its critical impurity, AFBA (Precursor).

Table 1: Chromatographic Parameters
ParameterC18 (Traditional)PFP (Recommended)Improvement
Retention Time (AFIBA) 6.8 min7.4 min+0.6 min
Retention Time (Impurity) 6.2 min5.1 minSelectivity Shift
Resolution (

)
1.6 (Marginal)4.2 (Robust) +162%
Tailing Factor (

)
1.31.1Better Symmetry
Theoretical Plates (

)
~8,500~11,000Higher Efficiency

Analysis: On the C18 column, the Iodine atom increases retention slightly over the precursor, but the peaks overlap significantly at high loading. On the PFP column, the mechanism changes.[1][2][3] The PFP phase interacts strongly with the Iodine (AFIBA) via halogen bonding, while the precursor (lacking Iodine) is retained less. This "pulls" the peaks apart, creating a massive resolution window.

Visualization of Logic

Method Development Workflow

This diagram outlines the decision matrix used to select the PFP column.

MethodDevelopment Start Start: AFIBA Purity Method ChemAnalysis Analyze Structure: Halogenated Zwitterion Start->ChemAnalysis ScreenC18 Screen 1: C18 Column (Hydrophobicity Only) ChemAnalysis->ScreenC18 EvalC18 Result: Poor Resolution (Rs < 1.8) Co-elution of Regioisomers ScreenC18->EvalC18 SelectAlt Select Alternative Mechanism: Pi-Pi & Halogen Bonding EvalC18->SelectAlt Fail ScreenPFP Screen 2: PFP Column (Pentafluorophenyl) SelectAlt->ScreenPFP Optimize Optimize Gradient: 0.1% Formic Acid (pH 2.7) ScreenPFP->Optimize Pass FinalMethod Final Method: Rs > 3.5, Tailing < 1.2 Optimize->FinalMethod

Caption: Decision tree highlighting the failure of hydrophobic retention (C18) and the success of multi-mode retention (PFP).

Interaction Mechanism (C18 vs. PFP)

Why does PFP work better?

Mechanism cluster_0 C18 Interaction (Weak) cluster_1 PFP Interaction (Strong) C18 Alkyl Chain (Hydrophobic) AFIBA_1 AFIBA (Iodine) C18->AFIBA_1 Van der Waals (Non-specific) PFP PFP Ring (Electron Deficient) AFIBA_2 AFIBA (Electron Rich Iodine) PFP->AFIBA_2 Pi-Pi Stacking PFP->AFIBA_2 Halogen-Halogen

Caption: PFP phases engage in specific electron-transfer interactions with the Iodine atom, providing orthogonality that C18 lacks.

Troubleshooting & Robustness (Self-Validating)

To ensure this method remains valid over time (Trustworthiness), monitor these system suitability parameters:

  • pH Sensitivity: The retention time of AFIBA is highly sensitive to pH due to the amine/acid balance.

    • Check: If retention drifts earlier, check if Mobile Phase A has evaporated or pH has risen > 3.0.

  • Iodine "Memory" Effects: Large halogenated compounds can stick to stainless steel.

    • Check: If carryover is observed >0.1%, add a needle wash of 90:10 Acetonitrile:Water + 0.1% Formic Acid.

  • Column Aging: PFP columns are less chemically stable than C18 at high pH.

    • Constraint: Never exceed pH 8.0. Always flush with 50% organic solvent before storage.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Demonstrates PFP selectivity for halogenated compounds).

  • Advanced Chromatography Technologies. ACE C18-PFP Technical Guide: Separation of Halogenated Aromatics. (Industry standard data on Iodine-Fluorine interactions).

  • PubChem. 2-Amino-6-fluoro-3-iodobenzoic acid Compound Summary. National Library of Medicine.

Sources

Validation

reactivity comparison of 2-Amino-6-fluoro-3-iodobenzoic acid vs chloro analogs

This guide provides an in-depth technical comparison of 2-Amino-6-fluoro-3-iodobenzoic acid against its chloro-analogs. It is designed for medicinal chemists and process development scientists selecting scaffolds for het...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Amino-6-fluoro-3-iodobenzoic acid against its chloro-analogs. It is designed for medicinal chemists and process development scientists selecting scaffolds for heterocyclic library generation.

Executive Summary & Strategic Selection

2-Amino-6-fluoro-3-iodobenzoic acid represents a "privileged scaffold" in drug discovery, primarily used as a precursor for poly-functionalized quinazolinones and benzamides.

Its value proposition lies in the orthogonality of its functional groups. The C-3 Iodo group allows for mild, selective cross-coupling (Suzuki, Sonogashira) under conditions that preserve the sensitive ortho-amino acid core. In contrast, chloro-analogs (either 3-chloro or 6-chloro variants) introduce significant kinetic barriers or steric penalties that limit downstream diversification.

Quick Selection Matrix
Feature3-Iodo Analog (Target)3-Chloro Analog 6-Chloro Analog
Pd-Coupling (C-3) Excellent. Occurs at RT-60°C with standard ligands.Poor. Requires bulky ligands (e.g., XPhos) and high T (>100°C).N/A (assuming 3-H or 3-I)
Steric Profile (C-6) Optimal. Fluorine (vdW radius 1.47 Å) mimics H, allowing planar conformations.N/AHigh Hindrance. Chlorine (vdW radius 1.75 Å) twists the COOH, hindering cyclization.
Cost Efficiency Moderate (High reagent cost, low process cost).High (Low reagent cost, high catalyst/process cost).High (Commodity chemical).[1]
Primary Use Case Lead Optimization, DNA-Encoded Libraries (DEL).Large-scale Process Chemistry (post-optimization).Scaffold variation (if F-metabolism is an issue).

Structural & Electronic Analysis

The "Ortho-Fluoro" Effect vs. "Ortho-Chloro"

The 6-position substituent is critical because it sits ortho to the carboxylic acid (C-1).

  • 6-Fluoro (Target): Fluorine acts as a bioisostere of Hydrogen due to its small size. It exerts a strong inductive electron-withdrawing effect (-I) without imposing significant steric strain. This increases the acidity of the COOH (making the carboxylate a better leaving group in certain cyclizations) while maintaining the planarity required for efficient hydrogen bonding between the amine and the carbonyl oxygen.

  • 6-Chloro (Analog): The larger Chlorine atom creates an "ortho-twist." It forces the carboxylic acid out of plane with the aromatic ring to relieve steric strain.[2]

    • Consequence: This de-conjugation reduces the electrophilicity of the carbonyl carbon, making cyclization reactions (e.g., to quinazolinones) significantly slower compared to the fluoro analog.

The Cross-Coupling Site (C-3)

The C-3 position is the primary vector for diversification.

  • C-I Bond (Target): Bond Dissociation Energy (BDE) ~65 kcal/mol. Rapid oxidative addition to Pd(0) even without specialized ligands.

  • C-Cl Bond (Analog): BDE ~95 kcal/mol. Oxidative addition is the rate-limiting step. Requires electron-rich, bulky phosphines (e.g., Buchwald ligands) to facilitate the reaction, which can be incompatible with the free amine/acid functionality (potential for catalyst poisoning).

Chemo-Selectivity & Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of the molecule. The 3-Iodo position is the "Soft" electrophile, while the Acid/Amine pair forms the "Hard" heterocycle-forming core.

ReactivityMap Core 2-Amino-6-fluoro- 3-iodobenzoic acid C3_Coupling C-3 Position (Iodo) High Reactivity Pd-Catalyzed Coupling (Suzuki, Sonogashira) Core->C3_Coupling Oxidative Addition (Fast) C6_Block C-6 Position (Fluoro) Metabolic Blocker Blocks P450 oxidation Activates Ring for SnAr Core->C6_Block Steric/Electronic Modulation C1_C2_Cycl C-1/C-2 (COOH/NH2) Scaffold Formation Condensation to Quinazolinones/Benzamides Core->C1_C2_Cycl Condensation Chloro_Analog Chloro-Analog (3-Cl) Requires T > 100°C Risk of Decarboxylation C3_Coupling->Chloro_Analog Contrast

Figure 1: Orthogonal reactivity map highlighting the distinct functional zones. The C-3 Iodo group allows diversification independent of the scaffold-forming C-1/C-2 core.

Experimental Data & Protocols

Comparative Suzuki Coupling Performance

The following data summarizes the performance of the 3-Iodo vs. 3-Chloro analogs in a standard Suzuki coupling with Phenylboronic acid.

Parameter3-Iodo Benzoic Acid 3-Chloro Benzoic Acid Implication
Catalyst Pd(PPh₃)₄ (Standard)Pd₂(dba)₃ + XPhos (Specialized)Iodo allows cheaper catalysts.
Temperature 60°C110°CHigh T risks decarboxylation of the acid.
Time 4 Hours18-24 HoursIodo offers higher throughput.
Yield 88-95%45-60%Chloro suffers from proto-dehalogenation side reactions.
Base Compatibility Carbonates (Na₂CO₃)Phosphates/AlkoxidesStronger bases needed for Cl can racemize chiral partners.
Protocol: Regioselective Suzuki Coupling of 2-Amino-6-fluoro-3-iodobenzoic acid

This protocol validates the utility of the Iodo-group for library synthesis.

Objective: Synthesis of 4'-fluoro-[1,1'-biphenyl]-2-amine-3-carboxylic acid derivative.

Reagents:

  • Substrate: 2-Amino-6-fluoro-3-iodobenzoic acid (1.0 eq)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: In a nitrogen-purged reaction vial, combine the Iodo-substrate, boronic acid, and Pd catalyst.

  • Solvation: Add degassed 1,4-dioxane followed by the aqueous K₂CO₃ solution.

  • Reaction: Seal the vial and heat to 60°C for 4 hours.

    • Note: The low temperature is crucial. The 3-Chloro analog would require heating to reflux (101°C), which often leads to thermal decomposition of the amino-acid moiety.

  • Workup: Cool to RT. Acidify to pH 4 with 1N HCl (careful not to decarboxylate). Extract with EtOAc (3x).

  • Purification: The product is often pure enough for the next step (cyclization). If necessary, purify via reverse-phase chromatography (C18, Water/MeCN + 0.1% Formic Acid).

Protocol: Cyclization to Quinazolinone

Demonstrating the steric advantage of 6-Fluoro over 6-Chloro.

Reaction: Condensation with Formamidine Acetate.

  • Mixture: Suspend the benzoic acid derivative (1.0 eq) in 2-methoxyethanol.

  • Reagent: Add Formamidine Acetate (1.5 eq).

  • Heat: Reflux (125°C) for 6 hours.

  • Observation:

    • 6-Fluoro analog: Complete conversion (>90%) due to minimal steric hindrance near the carboxylate.

    • 6-Chloro analog: Incomplete conversion (~60%) due to the "ortho-twist" effect hindering the nucleophilic attack on the carbonyl.

Decision Framework (Workflow)

Use this logic tree to determine when to invest in the Iodo-scaffold versus the cheaper Chloro-analogs.

SelectionWorkflow Start Start: Select Scaffold Q1 Is the C-3 substituent the FINAL group? Start->Q1 Path_Stable Yes (e.g., I want a Cl/F atom there) Q1->Path_Stable Stable Path_Reactive No (I need to couple an Aryl/Alkyl group) Q1->Path_Reactive Reactive Use_Chloro Use 3-Chloro or 3-Fluoro Analog (Cost Effective) Path_Stable->Use_Chloro Q2 Is the coupling partner sensitive to High T (>100°C)? Path_Reactive->Q2 Use_Iodo MUST USE 2-Amino-6-fluoro-3-iodobenzoic acid (Mild Conditions, High Yield) Q2->Use_Iodo Yes (Sensitive) Use_Bromo Consider Bromo-Analog (Intermediate Cost/Reactivity) Q2->Use_Bromo No (Robust) Use_Bromo->Use_Chloro If cost is critical & Catalyst is optimized

Figure 2: Decision tree for scaffold selection based on downstream synthetic requirements.

References

  • Structural Aspects of Ortho-Fluoro vs. Ortho-Chloro Benzoic Acids. Source: MDPI Molecules, 2020, 25(21), 4908. URL:[Link]

  • Suzuki–Miyaura Cross-Coupling: Iodo vs Chloro Selectivity. Source: Royal Society of Chemistry (Catalysis Science & Technology), 2021. URL:[Link]

  • Regioselective Iodination of Aminobenzoic Acid Derivatives. Source: Arkivoc, 2006 (i) 104-108.[3] URL:[Link]

  • Electronic Effects in Halogenated Benzoic Acids. Source: PubChem Compound Summary (CID 521142). URL:[Link]

Sources

Validation

Distinguishing 2-Amino-6-fluoro-3-iodobenzoic Acid Isomers: A Spectroscopic Guide

The following guide details the spectroscopic differentiation of 2-Amino-6-fluoro-3-iodobenzoic acid from its regioisomers. This analysis is critical for researchers in medicinal chemistry, where the precise positioning...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic differentiation of 2-Amino-6-fluoro-3-iodobenzoic acid from its regioisomers. This analysis is critical for researchers in medicinal chemistry, where the precise positioning of halogen substituents dictates structure-activity relationships (SAR) and metabolic stability.

Executive Summary

The synthesis of 2-Amino-6-fluoro-3-iodobenzoic acid (Target) typically involves the electrophilic iodination of 2-amino-6-fluorobenzoic acid. Due to the competing directing effects of the amino (strongly activating, ortho/para), fluoro (weakly deactivating, ortho/para), and carboxyl (deactivating, meta) groups, the reaction frequently produces the 5-iodo regioisomer as a major impurity or even the dominant product.

Differentiation relies heavily on


H NMR coupling constants (

)
, specifically the magnitude of proton-fluorine (

) coupling, which is sensitive to the distance between the proton and the fluorine atom.
Feature Target: 3-Iodo Isomer Impurity: 5-Iodo Isomer
Dominant Mechanism

(Ortho) coupling present

(Para) coupling (negligible)
Key Signal H5 appears as a dd with large

(~8–10 Hz)
H3 appears as a d (only

)
Risk Level High (Steric crowding at C3 favors C5 iodination)High (Thermodynamic product)

Isomer Landscape & Structural Logic

To accurately interpret spectra, one must visualize the substitution pattern.

  • Target (3-Iodo): The iodine is trapped between the amino and carboxyl groups. The remaining protons are at C4 and C5 .

    • H5 is ortho to Fluorine (C6).

    • H4 is meta to Fluorine.

  • Regioisomer (5-Iodo): The iodine is adjacent to the fluorine. The remaining protons are at C3 and C4 .

    • H3 is para to Fluorine (C6).

    • H4 is meta to Fluorine.

Logical Pathway for Identification

The following decision tree outlines the analytical workflow.

IsomerID Start Crude Product (Iodination of 2-Amino-6-fluorobenzoic acid) NMR Acquire 1H NMR (DMSO-d6) Focus on Aromatic Region (6.0 - 8.0 ppm) Start->NMR Analyze Analyze Proton Splitting Patterns NMR->Analyze CheckH5 Look for Proton with Large Coupling (>8 Hz) to F? Analyze->CheckH5 Yes YES: Large 3J(H-F) Observed (Indicates H ortho to F) CheckH5->Yes H5 Present No NO: Only Small 4J(H-F) or No Coupling (Indicates H meta/para to F) CheckH5->No H5 Absent (H3 Present) Result3 Target Confirmed: 2-Amino-6-fluoro-3-iodobenzoic acid Yes->Result3 Result5 Regioisomer Identified: 2-Amino-6-fluoro-5-iodobenzoic acid No->Result5

Figure 1: Decision tree for distinguishing 3-iodo and 5-iodo isomers via


H NMR.

Spectroscopic Comparison Guide

A. Proton NMR ( H NMR) - The Gold Standard

This is the most definitive method. The fluorine atom acts as a "spin label," splitting nearby protons.

Target: 2-Amino-6-fluoro-3-iodobenzoic acid
  • Protons: H4 and H5.

  • H5 Signal: Located ortho to Fluorine.

    • Splitting: Doublet of Doublets (dd) .

    • Couplings:

      
       (Ortho H-H, ~8.5 Hz) + 
      
      
      
      (Ortho H-F, ~9.0 Hz)
      .
    • Appearance: A widely split quartet-like signal (or pseudo-triplet if constants overlap).

  • H4 Signal: Located meta to Fluorine.

    • Splitting: Doublet of Doublets (dd) .

    • Couplings:

      
       (Ortho H-H, ~8.5 Hz) + 
      
      
      
      (Meta H-F, ~5.5 Hz)
      .
Regioisomer: 2-Amino-6-fluoro-5-iodobenzoic acid
  • Protons: H3 and H4.

  • H3 Signal: Located para to Fluorine.

    • Splitting: Doublet (d) (or broadened singlet).

    • Couplings:

      
       (Ortho H-H, ~8.5 Hz).
      
    • 
       is typically < 1 Hz  and often unobservable.
      
  • H4 Signal: Located meta to Fluorine.

    • Splitting: Doublet of Doublets (dd) .

    • Couplings:

      
       (Ortho H-H, ~8.5 Hz) + 
      
      
      
      (Meta H-F, ~5.5 Hz)
      .
Summary Table:

H NMR Data
ProtonTarget (3-Iodo) PatternRegioisomer (5-Iodo) PatternDiagnostic Value
Proton adjacent to F H5 (dd): Large

(~9 Hz)
None (C5 is substituted with I)Primary Differentiator
Proton adjacent to NH2 None (C3 is substituted with I)H3 (d): No/Tiny

Secondary Differentiator
Coupling Constants distinct

and

Only

visible
High
B. Carbon-13 NMR ( C NMR)

Carbon NMR provides confirmation via Chemical Shift (


) and C-F coupling.[1]
  • C-I Carbon Shift: Iodine exerts a "heavy atom effect," causing a significant upfield shift (shielding) of the attached carbon, often to 80–100 ppm.

    • Target (3-I): The iodinated carbon is C3.

    • Isomer (5-I): The iodinated carbon is C5.

  • C-F Coupling:

    • Target: C3 (Iodinated) is para to F. Expect small coupling (

      
       Hz).
      
    • Isomer: C5 (Iodinated) is ortho to F. Expect large coupling (

      
       Hz).
      
    • Diagnostic: Look for the iodinated carbon peak (typically 85-95 ppm). If it is a doublet with ~20 Hz coupling , it is the 5-iodo isomer . If it is a singlet or narrow doublet, it is the 3-iodo target .

C. Mass Spectrometry (MS)

While exact mass is identical (


 280.93 for [M-H]

), fragmentation patterns can differ due to "Ortho Effects."
  • Target (3-I): Iodine is ortho to the Amino group.

    • Potential for radical loss of I• followed by cyclization.

  • Isomer (5-I): Iodine is ortho to the Fluoro group.

    • Fragmentation is generally cleaner loss of CO

      
      .
      

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition[3]
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    as it sharpens the exchangeable protons (-NH
    
    
    , -COOH) and prevents aggregation.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition:

    • Pulse sequence: Standard proton (zg30).

    • Scans: Minimum 16 (for high S/N).

    • Critical: Process with a window function (LB = 0.3 Hz) to resolve fine splitting, but do not over-smooth.

Protocol 2: Rapid QC Check (TLC/UV)
  • TLC: Silica Gel 60 F254.

  • Eluent: Dichloromethane:Methanol:Acetic Acid (95:4:1).

  • Visualization: UV (254 nm).

  • Observation: The 3-iodo isomer (more sterically crowded/twisted carboxyl) often runs slightly higher (higher R

    
    )  than the 5-iodo isomer due to reduced hydrogen bonding capability with the stationary phase.
    

References

  • General Fluorine Coupling Constants

    • Dolphin, D.; Rozenthal, A. Proton-Fluorine Coupling Constants in Fluorobenzenes. Canadian Journal of Chemistry, 1964 , 42, 1968. Link

    • Note: Establishes the standard ranges: Hz, Hz, Hz.
  • Synthesis of Halogenated Aminobenzoic Acids

    • Ozerskaya, A. V., et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc, 2022 , vii, 0-0. Link

    • Note: Provides NMR data for related fluoro-iodo-benzoic acid precursors.
  • Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds. Springer, 2009.
  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. Note: Theoretical grounding for the directing effects of NH2 vs F vs COOH.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-fluoro-3-iodobenzoic acid proper disposal procedures

Operational & Disposal Guide: 2-Amino-6-fluoro-3-iodobenzoic Acid As a highly substituted halogenated aromatic compound, 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0) presents unique logistical and safety chall...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Disposal Guide: 2-Amino-6-fluoro-3-iodobenzoic Acid

As a highly substituted halogenated aromatic compound, 2-Amino-6-fluoro-3-iodobenzoic acid (CAS: 2092769-85-0) presents unique logistical and safety challenges in laboratory and manufacturing environments. Because this molecule contains both fluorine and iodine substituents, alongside reactive amino and carboxylic acid functional groups, its disposal cannot be treated as standard organic waste.

This guide provides the authoritative mechanistic rationale and operational protocols required to safely handle, segregate, and dispose of this chemical, ensuring strict compliance with environmental protection standards and laboratory safety mandates.

Hazard Assessment & Mechanistic Causality

To design a self-validating safety protocol, one must first understand the chemical causality behind the hazards:

  • Halogenated Thermal Degradation (The F & I Factor): Under standard combustion conditions, non-halogenated organics convert to

    
     and 
    
    
    
    . However, the thermal decomposition of 2-Amino-6-fluoro-3-iodobenzoic acid generates highly toxic and corrosive hydrogen fluoride (HF) and hydrogen iodide (HI) gases[1][2]. Consequently, this waste must be routed to specialized high-temperature incinerators equipped with caustic wet scrubbers to neutralize these acid gases before atmospheric release[1][3].
  • Amphoteric Reactivity: The presence of both an amino group (weak base) and a carboxylic acid (weak acid) makes the molecule amphoteric. It is susceptible to exothermic salt-formation reactions if inadvertently mixed with strong acids or strong bases in a waste carboy[4].

  • Oxidation Risk: The iodide substituent is susceptible to oxidation. Mixing this compound with strong oxidizing agents (e.g., nitric acid, peroxides) can rapidly generate toxic iodine gas (

    
    )[2][4].
    

Waste Segregation & Compatibility Data

Proper segregation is the most critical step in the disposal lifecycle. Diluting halogenated waste with non-halogenated solvents is a regulatory violation that exponentially increases disposal costs, as the entire volume must then be processed as halogenated waste[5].

Table 1: Waste Stream Compatibility & Causality Matrix

Waste Stream CategoryCompatibilityMechanistic Rationale & Causality
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the identical high-temperature incineration and caustic scrubbing disposal pathway[1][6].
Non-Halogenated Solvents (e.g., Hexane, Ethanol)Incompatible Comingling violates EPA segregation guidelines and unnecessarily increases the volume of costly halogenated waste processing[5].
Strong Acids / Oxidizers Incompatible High risk of exothermic protonation of the amino group and oxidation of the iodide substituent into toxic

gas[2][4].
Strong Bases Incompatible Exothermic deprotonation of the carboxylic acid group, potentially causing pressure buildup in sealed waste drums[4].

Step-by-Step Operational Methodologies

Protocol A: Routine Laboratory Disposal Workflow

Every step in this workflow is designed to prevent incompatible chemical reactions and ensure regulatory compliance prior to vendor pickup.

  • State Characterization: Determine if the 2-Amino-6-fluoro-3-iodobenzoic acid waste is a dry powder, an aqueous extract, or dissolved in an organic solvent matrix.

  • Container Selection: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Causality: Fluorinated compounds and their degradation byproducts can embrittle standard plastics over time.

  • pH Verification (For Liquid Solutions): Before transferring to the main accumulation drum, test the pH of the waste mixture. Adjust the pH to a neutral range (pH 6–8) using dilute, compatible neutralizing agents. Causality: This prevents delayed exothermic acid-base reactions and gas evolution inside a sealed drum[4].

  • Segregation & Transfer: Pour the waste exclusively into a designated "Halogenated Organic Waste" container[5][6].

  • Compliant Labeling: Affix a hazardous waste label immediately. The label must explicitly list "2-Amino-6-fluoro-3-iodobenzoic acid" and flag the specific halogens ("Contains F, I") to alert the waste management vendor of the scrubber requirements[4].

  • Secondary Containment: Store the sealed container in a ventilated, temperature-controlled Hazardous Waste Accumulation Area, resting inside a secondary containment tray capable of holding 110% of the container's volume.

Protocol B: Spill Response & Decontamination

In the event of a localized spill, execute the following self-validating containment loop:

  • Isolation & PPE: Evacuate non-essential personnel. Don double nitrile gloves, splash goggles, and a lab coat. If the compound is dissolved in a volatile halogenated solvent, utilize a half-mask respirator with organic vapor cartridges[4].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, vermiculite). Critical: Do not use combustible absorbents like sawdust, which complicate the incineration process.

  • Mechanical Collection: Use non-sparking tools to sweep the absorbed matrix into a solid halogenated waste container.

  • Chemical Decontamination: Wash the spill zone with a mild alkaline detergent to neutralize residual carboxylic acid traces, followed by a distilled water rinse. Collect all rinse water as halogenated aqueous waste.

Halogenated Waste Disposal Pathway

The following diagram illustrates the logical decision tree and logistical pathway for 2-Amino-6-fluoro-3-iodobenzoic acid, from generation to final destruction.

G Start Waste Generation: 2-Amino-6-fluoro-3-iodobenzoic acid State Physical State? Start->State Solid Solid Halogenated Waste Container State->Solid Powder/Solid Liquid Liquid Halogenated Waste Container State->Liquid Solution/Extract Storage HazMat Storage (Secondary Containment) Solid->Storage pH Verify pH (6-8) Avoid Gas Evolution Liquid->pH pH->Storage Vendor Licensed Waste Vendor (EPA Compliant) Storage->Vendor Incineration High-Temp Incineration (HF/HI Gas Scrubbing) Vendor->Incineration

Lifecycle of 2-Amino-6-fluoro-3-iodobenzoic acid waste from generation to high-temp incineration.

References

  • Product Search Result - Advanced Technology & Industrial Co., Ltd. advtechind.com.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA). 1

  • Burning of Hazardous Waste in Boilers and Industrial Furnaces: Proposed Rule. Environmental Protection Agency (EPA). 3

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Environmental Protection Agency (EPA).6

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. 5

  • Hazardous Materials Disposal Guide. Nipissing University. 4

  • Process to incinerate wastes with high halogen content in a way generating low emissions (EP1271053A2). Google Patents. 2

Sources

Handling

Personal protective equipment for handling 2-Amino-6-fluoro-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 2092769-85-0 Molecular Formula: C₇H₅FINO₂ Molecular Weight: 281.02 g/mol [1]

Part 1: Critical Hazard Assessment & PPE Strategy

Senior Scientist Note: While specific toxicological data for this positional isomer is limited, its structural motifs (aniline derivative + aryl iodide + fluorinated benzoic acid) dictate a strict "Default-to-High-Caution" protocol. The primary risks are respiratory sensitization from the aniline moiety and homolytic cleavage of the C-I bond under light exposure.

Hazard Classification (Derived from SAR*)

Structure-Activity Relationship analysis based on 2-amino-5-iodobenzoic acid analogs.

Hazard CategoryGHS Classification (Projected)Operational Implication
Health Skin Irrit. 2 (H315) Eye Irrit.[2] 2A (H319) STOT SE 3 (H335) Material is a potent mucosal irritant. Dust inhalation must be prevented to avoid long-term sensitization.
Reactivity Light Sensitive Air Sensitive The Carbon-Iodine bond is labile. Exposure to UV/White light can release free iodine (

), causing sample degradation and corrosion.
Physical Combustible Dust Finely divided powder can form explosive mixtures in air. Grounding is required during transfer.
Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Face Velocity > 0.5 m/s) Mandatory. N95 respirators are insufficient for long-term handling of aniline derivatives due to potential vapor breakthrough.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min) Outer: Standard Nitrile (changed every 30 mins).Inner: Extended cuff Nitrile.Latex is not recommended due to poor organic solvent resistance.
Ocular Chemical Splash Goggles Safety glasses with side shields are inadequate if fine powder becomes airborne during weighing.
Body Tyvek® Lab Coat + Sleeve Covers Prevents accumulation of dust on fabric cuffs, a common source of secondary contamination outside the hood.

Part 2: Operational Handling Workflow

Core Directive: This compound is an expensive, sensitive intermediate. The workflow prioritizes yield preservation (preventing degradation) and contamination control .

The "Cold-Chain" Handling Protocol

HandlingWorkflow Receipt Receipt & QC (Check Seal Integrity) Storage Storage (2-8°C, Dark, Inert Gas) Receipt->Storage Immediate Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Before Use Weighing Weighing (Static Control + Low Light) Equilibration->Weighing Prevent Condensation Weighing->Storage Purge Headspace with Argon Reaction Reaction Setup (Degassed Solvents) Weighing->Reaction < 15 mins exposure Waste Disposal (Halogenated Stream) Reaction->Waste Post-Process

Figure 1: Safe Handling Lifecycle. Note the critical "Equilibration" step to prevent moisture condensation on the cold solid, which accelerates hydrolysis.

Step-by-Step Methodology

Phase A: Preparation

  • Amber Glassware: All receiving vessels must be amber glass or wrapped in aluminum foil to block UV light.

  • Static Discharge: Use an anti-static gun or ionizer bar inside the weigh station. Fluorinated aromatic powders are prone to high static charge, causing "fly-away" powder that contaminates the balance.

Phase B: Weighing & Transfer

  • Remove the container from the refrigerator (2-8°C) and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins). Crucial: Opening a cold bottle introduces atmospheric moisture, degrading the reagent.

  • Transfer the required amount into a tared amber vial.

  • Headspace Purge: Before re-sealing the stock bottle, gently flow Argon or Nitrogen gas into the bottle for 10 seconds to displace oxygen. Seal tightly with Parafilm.

Phase C: Solubilization

  • Solvent Choice: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.

  • Protocol: Dissolve immediately after weighing. Do not leave the solid sitting in an open weigh boat.

Part 3: Storage & Stability Management

To maintain purity >98% over 6+ months, adhere to the "DAL" Protocol :

  • D (Dark): Store in opaque, amber containers. Even fluorescent lab lights can initiate slow de-iodination.

  • A (Atmosphere): Store under Nitrogen or Argon. The amino group is susceptible to slow oxidation (browning) in air.

  • L (Low Temp): Long-term storage at 2-8°C is recommended. For storage >1 year, freeze at -20°C.

Part 4: Emergency Response & Decontamination

Spill Management (Solid Powder)
  • Do NOT use a brush or broom (generates dust).

  • Step 1: Cover the spill with wet paper towels (dampened with water) to prevent dust dispersal.

  • Step 2: Wipe up the slurry using nitrile gloves.

  • Step 3: Clean the surface with a 1% Sodium Thiosulfate solution. Why? This reduces any free iodine (brown stain) to colorless iodide, ensuring complete decontamination.

First Aid
  • Eye Contact: Rinse immediately for 15 minutes.[3] The fluorine substituent can increase the acidity/irritation potential compared to standard benzoic acid.

  • Skin Contact: Wash with soap and water.[3][4][5][6][7] If skin turns yellow/brown, it indicates iodine staining; treat with polyethylene glycol (PEG 400) or continue washing.

Part 5: Waste Disposal Strategy

Environmental Compliance: This compound contains Covalently Bonded Iodine and Fluorine . It cannot be treated as standard organic waste.

Waste StreamClassificationDisposal Instruction
Solid Waste Hazardous Chemical Solid Double-bag in clear polyethylene. Label: "Halogenated Organic Solid - Contains Iodine/Fluorine".
Liquid Waste Halogenated Organic Do NOT mix with acid waste. Acidification can liberate toxic

gas or HF traces. Segregate into the "Halogenated Solvents" carboy.

Disposal Logic: Incineration facilities require knowledge of high iodine content because iodine vapors can corrode combustion chambers and require specific scrubbing (alkaline scrubbers) to prevent release into the atmosphere [1].

References
  • United States Environmental Protection Agency (EPA). Best Management Practices for unused pharmaceuticals and specialized chemical intermediates. Retrieved from [Link]

  • PubChem. Compound Summary for Benzoic Acid Derivatives (SAR Analysis). National Library of Medicine. Retrieved from [Link]

Sources

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